5-iodo-6-methoxy-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-6-methoxy-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPXOCULLMUBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694610 | |
| Record name | 5-Iodo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-59-5 | |
| Record name | 5-Iodo-6-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodo-6-methoxy-1H-indazole
Executive Summary: 5-Iodo-6-methoxy-1H-indazole is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The indazole core is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and key reactivity patterns of this compound. The strategic placement of the methoxy group and the synthetically versatile iodine atom makes this molecule a valuable building block for the creation of diverse chemical libraries aimed at discovering novel therapeutic agents.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Compounds bearing this scaffold exhibit a wide range of pharmacological activities. A key feature of N-unsubstituted indazoles is the existence of tautomers, primarily the 1H- and 2H-forms, with the 1H-tautomer generally being more stable. This tautomerism can influence the molecule's reactivity and biological interactions.
This compound incorporates three critical features for synthetic diversification:
-
An NH group on the pyrazole ring, which can be alkylated, arylated, or acylated.
-
An iodine atom at the C5 position, which serves as a prime handle for metal-catalyzed cross-coupling reactions.
-
A methoxy group at the C6 position, which modulates the electronic properties of the aromatic ring.
This combination of functional groups provides researchers with a powerful platform for systematic structural modification in the pursuit of new drug candidates.
Physicochemical and Spectral Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₈H₇IN₂O | --- |
| Molecular Weight | 274.06 g/mol | --- |
| Appearance | Predicted: Off-white to light brown solid | Based on similar substituted indazoles. |
| Solubility | Predicted: Soluble in DMSO, DMF, methanol; sparingly soluble in other organic solvents. | Typical for polar heterocyclic compounds. |
| Melting Point | Not available | --- |
| CAS Number | Not assigned | No specific CAS number found in public databases. |
Predicted Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three singlets or narrow doublets corresponding to the protons at the C3, C4, and C7 positions. The methoxy group will appear as a sharp singlet around 3.9-4.1 ppm. The N-H proton will be a broad singlet, typically downfield (>10 ppm), and its position can be solvent-dependent. For comparison, the methoxy protons in a related compound, methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, appear at 3.85 ppm.[2]
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the iodine (C5) will be shifted upfield due to the heavy atom effect. The methoxy carbon will resonate around 55-60 ppm. Aromatic carbons will appear in the 90-160 ppm range, with the C6 carbon bearing the methoxy group being significantly downfield.
Synthesis Strategies
The most reliable and regioselective method for preparing this compound is through the Sandmeyer reaction, starting from a suitable aniline precursor. Direct iodination of 6-methoxy-1H-indazole is less predictable due to potential regioselectivity issues, as electrophilic attack can occur at multiple positions on the indazole ring.[3]
Proposed Synthetic Pathway via Sandmeyer Reaction
A robust synthesis begins with 2-methyl-4-methoxy-5-nitroaniline, proceeding through diazotization and cyclization to form the indazole core, followed by reduction and the key Sandmeyer iodination step.[4]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Sandmeyer Iodination
This protocol outlines the conversion of 5-amino-6-methoxy-1H-indazole to the target iodo-compound. The Sandmeyer reaction is a classic, high-yielding method for converting aromatic amines into aryl halides via a diazonium salt intermediate.[5][6][7]
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 5-amino-6-methoxy-1H-indazole (1.0 eq) in a mixture of water and concentrated sulfuric acid (or another non-nucleophilic acid) in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Iodide Displacement:
-
In a separate flask, prepare a solution of potassium iodide (KI, 2.0-3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, until the dark color of I₂ disappears.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the C5 position.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[8] The C-I bond in this compound is highly reactive towards the palladium(0) catalyst, making it an excellent substrate for these transformations.[9][10]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with an arylboronic acid.[9]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
-
Solvent and Degassing:
-
Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction:
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the 5-aryl-6-methoxy-1H-indazole product.
-
Applications in Medicinal Chemistry
The this compound scaffold is an exemplary building block for drug discovery programs. Its utility is demonstrated by the importance of related structures in approved drugs and clinical candidates. For instance, the kinase inhibitor Axitinib, used in cancer therapy, is synthesized from a 6-iodo-1H-indazole precursor, highlighting the value of iodo-indazoles in constructing complex, biologically active molecules. The ability to rapidly generate a library of analogs by varying the coupling partner in Suzuki, Buchwald-Hartwig, or Sonogashira reactions allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for synthetic chemistry and drug development. Its physicochemical properties are consistent with a stable, functionalized heterocyclic compound. While direct synthesis via electrophilic iodination presents challenges, a reliable synthesis can be achieved through a multi-step sequence culminating in a Sandmeyer reaction. The true power of this molecule is realized in its reactivity, where the iodine atom provides a versatile anchor point for palladium-catalyzed cross-coupling reactions. This enables the straightforward introduction of a wide array of substituents, making it an invaluable tool for researchers and scientists aiming to explore new chemical space and develop next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-iodo-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-iodo-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities. The specific substitution pattern of an iodo group at the 5-position and a methoxy group at the 6-position introduces unique electronic and steric properties that can modulate the molecule's interaction with biological targets. Accurate structural elucidation is paramount for its application in research and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone analytical technique for this purpose.
This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its NMR data, grounded in the well-established principles of NMR spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Numbering
A clear understanding of the molecular structure and the standard IUPAC numbering of the indazole ring is essential for the correct assignment of NMR signals.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methoxy group protons. The chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the iodine atom. The data presented below is predicted for a standard deuterated solvent such as DMSO-d₆, which is commonly used for indazole derivatives to allow for the observation of the exchangeable N-H proton.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N1-H | ~13.0 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange. |
| H3 | ~8.2 | Singlet | - | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. |
| H4 | ~7.8 | Singlet | - | The iodine at C5 and the methoxy at C6 remove adjacent protons for coupling. The deshielding effect of the neighboring iodine atom will cause a downfield shift. |
| H7 | ~7.1 | Singlet | - | This proton is ortho to the electron-donating methoxy group at C6, which would typically cause an upfield shift. However, the overall aromatic system and solvent effects will influence its final position. |
| OCH₃ | ~3.9 | Singlet | - | Methoxy group protons typically appear as a sharp singlet in this region. |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region: The aromatic region is expected to be relatively simple due to the substitution pattern. The absence of ortho or meta-protons for H4 and H7 results in the prediction of singlets for these signals. The proton at C3 is anticipated to be the most downfield of the C-H protons due to its position between the two nitrogen atoms.
-
Substituent Effects: The methoxy group at C6 is an electron-donating group, which generally increases the electron density on the aromatic ring, leading to an upfield shift (shielding) of the ortho (H7) and para protons. Conversely, the iodine atom at C5 is an electron-withdrawing group via induction and also exerts a heavy atom effect, which can lead to deshielding of adjacent protons like H4.
-
N-H Proton: The N-H proton signal is expected to be broad and significantly downfield, a characteristic feature of N-H protons in heterocyclic systems, especially when observed in a hydrogen-bond accepting solvent like DMSO-d₆.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~135 | This carbon is adjacent to the nitrogen atoms and is typically found in this region for indazoles. |
| C3a | ~122 | A quaternary carbon within the fused ring system. |
| C4 | ~128 | The deshielding effect of the adjacent iodine atom will shift this carbon downfield. |
| C5 | ~85 | The direct attachment of the heavy iodine atom will cause a significant upfield shift (heavy-atom effect). |
| C6 | ~158 | This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift. |
| C7 | ~98 | The electron-donating effect of the ortho-methoxy group will cause an upfield shift for this carbon. |
| C7a | ~140 | A quaternary carbon at the fusion of the two rings. |
| OCH₃ | ~56 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Substituent Effects: The most notable features in the predicted ¹³C NMR spectrum are the significant upfield shift of C5 due to the heavy-atom effect of the directly bonded iodine, and the substantial downfield shift of C6 due to the electronegative oxygen of the methoxy group.
-
Quaternary Carbons: The quaternary carbons (C3a and C7a) are expected to have lower intensities compared to the protonated carbons. Their precise assignment can be confirmed using two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation).
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for this compound or related compounds, the following protocol outlines a standard procedure.
Caption: A generalized experimental workflow for acquiring NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
For further structural elucidation, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
-
Data Analysis:
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Identify the precise chemical shifts and coupling constants (if any) for all peaks in both the ¹H and ¹³C spectra.
-
Assign the signals to the respective nuclei in the molecule based on chemical shifts, multiplicities, and coupling information, and by comparison with the predicted data and literature values for similar compounds.
-
Conclusion
A Researcher's Guide to the Synthesis and Characterization of Iodo-Methoxy-1H-Indazole Isomers: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. Its versatile structure allows for a wide range of substitutions, leading to a vast chemical space for drug discovery. Among these, iodo- and methoxy-substituted indazoles are of particular interest as they serve as key intermediates in the synthesis of complex molecules, including potent kinase inhibitors. The precise positioning of these substituents on the indazole ring is critical, as it significantly influences the molecule's physicochemical properties and its interactions with biological targets.
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of key iodo-methoxy-1H-indazole isomers. While the specific isomer 5-iodo-6-methoxy-1H-indazole is not readily found in the scientific literature or commercial catalogs, a comparative analysis of its closely related and well-documented isomers offers invaluable insights for researchers in the field. Understanding the distinct properties and synthetic routes of these isomers is paramount for the rational design of novel therapeutics.
The Critical Role of Isomerism in Drug Discovery
In drug development, even minor changes in the molecular structure, such as the positional arrangement of substituents, can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. The iodo-methoxy-1H-indazole series exemplifies this principle. The iodine atom, often introduced as a handle for further functionalization via cross-coupling reactions, and the methoxy group, which can modulate solubility and electronic properties, create a diverse set of isomers with unique chemical personalities. This guide will focus on a comparative analysis of documented isomers to highlight these critical differences.
Physicochemical and Spectroscopic Data of Key Iodo-Methoxy-1H-Indazole Isomers
A clear understanding of the physical and spectroscopic properties of each isomer is essential for its unambiguous identification and quality control. The following table summarizes key data for commercially available or synthetically accessible iodo-methoxy-1H-indazole isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Iodo-6-methoxy-1H-indazole | 936138-17-9 | C₈H₇IN₂O | 274.06 | Solid |
| 5-Iodo-1H-indazole | 55919-82-9 | C₇H₅IN₂ | 244.03 | Solid |
| 6-Iodo-1H-indazole | 261953-36-0 | C₇H₅IN₂ | 244.03 | Solid |
Note: Data for this compound is not available as it is not a commercially cataloged compound.
Synthetic Pathways to Iodo-Methoxy-1H-Indazole Isomers
The synthesis of substituted indazoles can be achieved through various strategies, often involving cyclization reactions of appropriately substituted phenylhydrazines or diazotization of aminobenzonitriles. The following sections detail established protocols for the synthesis of key isomers.
Synthesis of 3-Iodo-6-methoxy-1H-indazole
The synthesis of 3-iodo-6-methoxy-1H-indazole typically starts from a substituted aniline. A common route involves the diazotization of a methoxy-substituted aminobenzonitrile followed by cyclization and subsequent iodination.
Hypothetical Synthetic Workflow:
The Multifaceted Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide
Introduction: The Privileged Scaffold of 1H-Indazole
The 1H-indazole core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold." This unique structural motif, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for the design of novel therapeutic agents.[1][2] The arrangement of nitrogen atoms within the indazole ring imparts distinct electronic properties that facilitate a wide range of non-covalent interactions with various biological targets.[1] Consequently, substituted 1H-indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][3][4] This technical guide offers an in-depth exploration of these biological activities, providing researchers, scientists, and drug development professionals with a comprehensive resource to support the advancement of 1H-indazole-based therapeutics. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted 1H-indazole derivatives have emerged as a prominent class of anticancer agents, with several compounds progressing into clinical trials and even receiving regulatory approval.[2][5] Their therapeutic efficacy stems from their ability to modulate various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism through which 1H-indazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a common driver of oncogenesis. The 1H-indazole scaffold serves as an effective "hinge-binding" fragment, enabling potent and selective inhibition of various kinases.[5]
For instance, the drug Pazopanib features a substituted 1H-indazole core and functions as a multi-targeted tyrosine kinase inhibitor, effectively blocking the activity of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and growth.[2][6] Similarly, Axitinib is another FDA-approved kinase inhibitor with an indazole core that selectively targets VEGFRs.[6]
The 1H-indazole-3-amine and 1H-indazole-3-amide moieties are particularly effective in interacting with the hinge region of tyrosine kinases, a critical component of the ATP-binding pocket.[5] This interaction is exemplified in drugs like Linifanib and Entrectinib .[5]
Signaling Pathway: The PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers. Several substituted 1H-indazole derivatives have been developed to target key components of this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by substituted 1H-indazole derivatives.
Quantitative Anti-Cancer Data
The anti-proliferative activity of substituted 1H-indazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon) | 14.3 ± 4.4 | [7][8] |
| Compound 6o | K562 (Leukemia) | 5.15 | [5] |
| Compound 93 | HL60 (Leukemia) | 0.0083 | [4] |
| Compound 93 | HCT116 (Colon) | 0.0013 | [4] |
| Compound 109 | H1975 (NSCLC) | 0.0053 (EGFR T790M) | [4] |
| Entrectinib (127) | ALK-positive cells | 0.012 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Substituted 1H-indazole derivatives
-
Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 1H-indazole derivatives in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Substituted 1H-indazole derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for the development of novel anti-inflammatory drugs.[6][9][10]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A well-established mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Computational and in vitro studies have shown that 1H-indazole derivatives can effectively bind to and inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[10][11][12]
Modulation of Pro-inflammatory Cytokines
In addition to COX inhibition, 1H-indazole derivatives can also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10] These cytokines play a central role in orchestrating the inflammatory response. By inhibiting their release, 1H-indazole derivatives can dampen the inflammatory cascade.
Caption: Anti-inflammatory mechanisms of substituted 1H-indazole derivatives.
Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory activity of 1H-indazole derivatives is often assessed using the carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a) | 30 | Comparable to Etoricoxib (10 mg/kg) | [9] |
| Indazole | - | Dose-dependent inhibition | [10] |
| 6-Nitroindazole | - | Dose-dependent inhibition | [10] |
The in vitro inhibitory activity against pro-inflammatory cytokines is determined by IC50 values.
| Compound | Target | IC50 (µM) | Reference |
| Indazole | IL-1β | 120.59 | [10] |
| 6-Nitroindazole | IL-1β | 100.75 | [10] |
| Dexamethasone (Standard) | IL-1β | 102.23 | [10] |
| Indazole | TNF-α | 220.11 | [10] |
| 5-Aminoindazole | TNF-α | 230.19 | [10] |
| Dexamethasone (Standard) | TNF-α | 31.67 | [10] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Sprague Dawley rats
-
Substituted 1H-indazole derivatives
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
Standard drug (e.g., Etoricoxib)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the 1H-indazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Carrageenan Injection: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted 1H-indazole derivatives have shown promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[1][13][14]
Mechanism of Action
The precise mechanisms of antimicrobial action for many 1H-indazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the substituents on the indazole ring play a crucial role in their antimicrobial potency.
Antibacterial and Antifungal Spectrum
Various substituted 1H-indazole derivatives have been found to be active against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][13][14]
Quantitative Antimicrobial Data
The antimicrobial activity of 1H-indazole derivatives is typically evaluated by determining the zone of inhibition or the minimum inhibitory concentration (MIC).
| Compound ID | Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |
| Compound 66 | Bacillus subtilis | 22 | 300 | [1] |
| Compound 66 | Escherichia coli | 46 | 300 | [1] |
| Compound 76 | Aspergillus niger | 19.4 | - | [1] |
| Compound 76 | Staphylococcus aureus | 17.4 | - | [1] |
| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole (1d) | Bacillus subtilis & Escherichia coli | Best activity | 300 | [13] |
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 58 | Mycobacterium tuberculosis | 0.09 | [1] |
| Compound 59 | Mycobacterium tuberculosis | 67.09 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Substituted 1H-indazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the 1H-indazole derivatives in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neurological Applications: Modulating Brain Function
Substituted 1H-indazole derivatives have also shown potential in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and mood disorders.[15][16]
Mechanism of Action: Enzyme Inhibition in the CNS
The therapeutic effects of 1H-indazole derivatives in the central nervous system (CNS) are often attributed to their ability to inhibit specific enzymes involved in neurotransmitter metabolism and neuronal signaling. For example, certain derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin.[15][16] By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which can be beneficial in conditions like Parkinson's disease and depression.
Other indazole derivatives have been developed as inhibitors of kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases, respectively.[15][16]
Caption: Key enzyme targets of 1H-indazole derivatives in the central nervous system.
Conclusion and Future Directions
The substituted 1H-indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and neurological applications, underscore the immense potential of this chemical class. The ability to fine-tune the pharmacological properties of these derivatives through targeted substitutions allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research in this field will likely focus on several key areas. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation 1H-indazole derivatives with enhanced efficacy and reduced off-target effects. The exploration of novel biological targets for this scaffold may uncover new therapeutic opportunities. Furthermore, advancements in synthetic methodologies will facilitate the efficient and diverse synthesis of novel indazole libraries for high-throughput screening.
The continued investigation of substituted 1H-indazole derivatives holds great promise for addressing unmet medical needs and expanding the arsenal of drugs available to combat a wide range of human diseases. This technical guide serves as a foundational resource to inspire and support these ongoing research and development efforts.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. journal.hep.com.cn [journal.hep.com.cn]
- 14. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Motif for Targeting Diverse Pathologies
An In-depth Technical Guide for Drug Discovery Professionals
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to engage in various non-covalent interactions have led to the development of numerous bioactive molecules with a wide array of pharmacological activities.[2][3] This guide provides a comprehensive overview of the key therapeutic targets for indazole-based compounds, delving into their mechanisms of action, and presenting relevant data and experimental workflows for researchers in drug discovery and development.
Part 1: Oncology - A Dominant Arena for Indazole-Based Kinase Inhibitors
Indazole derivatives have made a significant impact in oncology, with several FDA-approved drugs and numerous candidates in clinical trials.[4][5] Their primary mechanism of action in this domain is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[6]
Receptor Tyrosine Kinases (RTKs)
VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Indazole-based compounds have been successfully developed as potent VEGFR inhibitors.[4]
-
Axitinib (Inlyta®): An FDA-approved drug for the treatment of advanced renal cell carcinoma, Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[7]
-
Pazopanib (Votrient®): This multi-kinase inhibitor, also approved for renal cell carcinoma and soft tissue sarcoma, targets VEGFRs, PDGFRs, and c-Kit.[4][7]
The inhibitory action of these compounds typically involves competition with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[8] Indazole derivatives have been designed to specifically inhibit FGFRs.[9]
-
Mechanism of Action: Indazole-based FGFR inhibitors often form hydrogen bonds with the hinge region of the kinase domain. The indazole core itself can establish crucial interactions within the ATP-binding pocket.[4] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the indazole ring can significantly modulate potency and selectivity.[9]
Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Indazole-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[3] Some derivatives have been designed as irreversible inhibitors, forming a covalent bond with a cysteine residue in the active site, leading to prolonged target engagement.[3]
Non-Receptor Tyrosine Kinases
The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been investigated as inhibitors of this constitutively active tyrosine kinase.[8]
Serine/Threonine Kinases
Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers.[4] Indazole-containing compounds have been reported as potent inhibitors of Aurora kinases, inducing cell cycle arrest and apoptosis.[8] Molecular docking studies suggest that the indazole scaffold can bind to the hinge residues of Aurora A, while other parts of the molecule can form additional interactions to enhance potency.[4]
Pim kinases (Pim-1, -2, and -3) are proto-oncogenes involved in cell survival and proliferation. Indazole derivatives have been identified as inhibitors of Pim kinases, showing promise as anti-cancer agents.[8]
Other Oncological Targets
IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment. By inhibiting IDO1, indazole-based compounds can help to restore anti-tumor immunity.[2][8]
HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression. Some indazole derivatives have been shown to inhibit HIF-1 activity.[8][10]
Part 2: Neurodegenerative and Neurological Disorders
Indazole-based compounds have shown significant potential in addressing the complex pathologies of neurodegenerative diseases by targeting various enzymes and signaling pathways.[11][12]
Monoamine Oxidase (MAO)
MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease.[13] Certain indazole derivatives have been identified as potent and selective MAO-B inhibitors.[2][12]
Kinases in Neurodegeneration
GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Indazole compounds have been explored as GSK-3 inhibitors.[11][13]
Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Indazole derivatives are being investigated as inhibitors of LRRK2 kinase activity.[11][13]
Other Neurological Targets
In the context of Alzheimer's disease, multi-target drugs are a promising approach.[14] Indazole derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are all involved in the disease's progression.[14]
Granisetron, an indazole-based compound, is a potent 5-HT3 receptor antagonist used as an anti-emetic to manage nausea and vomiting, often associated with chemotherapy.[5][15]
Part 3: Inflammation and Immunomodulation
The anti-inflammatory properties of indazole derivatives have been recognized for some time, with benzydamine being a classic example.[15] More recent research has identified specific molecular targets for their immunomodulatory effects.
Cyclooxygenase-2 (COX-2)
COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Several studies have demonstrated that indazole derivatives can inhibit COX-2 activity, contributing to their anti-inflammatory effects.[16][17][18]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Tpl2 is a MAP kinase kinase kinase that plays a crucial role in the inflammatory response. Indazole compounds have been identified as inhibitors of Tpl2 kinase.[19]
ARRY-371797, an indazole derivative, is a selective inhibitor of p38α MAP kinase and has been investigated in clinical trials for certain cardiovascular diseases with an inflammatory component.[15]
Phosphodiesterase 4 (PDE4)
PDE4 inhibitors have shown therapeutic potential in inflammatory diseases. Novel N2-indazole derivatives have been developed as potent PDE4 inhibitors for the treatment of inflammatory bowel disease.[20]
Part 4: Infectious Diseases
The indazole scaffold has also been explored for its potential in combating a range of infectious agents.[2]
Antiprotozoal Activity
Indazole derivatives have demonstrated potent activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[16][21] In many cases, these compounds have shown greater potency than the standard drug, metronidazole.[16]
Antibacterial and Antifungal Activity
Certain indazole derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5] Some have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme.[1][5] Additionally, activity against fungal pathogens like Candida albicans and Candida glabrata has been reported.[16][21]
Antiviral Activity
Recent studies have highlighted the potential of indazole-containing compounds as anti-influenza agents. These compounds have been designed to target the PA-PB1 protein-protein interaction of the influenza polymerase complex, demonstrating efficacy against different influenza strains.[22]
Data Presentation
Table 1: Selected FDA-Approved Indazole-Based Drugs and Their Primary Targets
| Drug Name | Brand Name | Primary Target(s) | Therapeutic Area |
| Axitinib | Inlyta® | VEGFR-1, -2, -3 | Oncology |
| Pazopanib | Votrient® | VEGFR, PDGFR, c-Kit | Oncology |
| Entrectinib | Rozlytrek® | TRK A/B/C, ROS1, ALK | Oncology |
| Niraparib | Zejula® | PARP-1, PARP-2 | Oncology |
| Granisetron | Kytril® | 5-HT3 Receptor | Supportive Care (Antiemetic) |
Table 2: IC50 Values of Representative Indazole Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR-2 | 0.2 | [7] |
| Pazopanib | VEGFR-2 | 30 | [4] |
| Entrectinib | ALK | 12 | [3][23] |
| Compound 102 | FGFR1 | 30.2 | [23] |
| Compound 107 | EGFR (L858R/T790M) | 70 | [3] |
| Compound 53d | Aurora A | - | [4] |
Experimental Protocols and Workflows
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for assessing the inhibitory activity of indazole compounds against a target kinase using a radioactive ATP format.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Indazole test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-32P]ATP
-
ATP (unlabeled)
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of the indazole test compounds in DMSO.
-
In a microplate, add the kinase reaction buffer, the kinase, and the substrate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
This workflow describes a common method to evaluate the anti-proliferative effects of indazole compounds on cancer cell lines.
-
Cell Culture:
-
Maintain cancer cell lines of interest in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Compound Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the indazole compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.
-
Visualizations
Caption: Indazole-based kinase inhibitors block ATP binding to RTKs, inhibiting downstream signaling.
Caption: A typical workflow for the preclinical development of indazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]
- 19. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Physicochemical properties of 5-iodo-6-methoxy-1H-indazole
An In-Depth Technical Guide to the Physicochemical Characterization of 5-iodo-6-methoxy-1H-indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents. This guide focuses on a specific, less-characterized derivative, this compound, whose substituents are poised to modulate its electronic, metabolic, and pharmacokinetic profiles. Given the scarcity of published experimental data for this specific isomer, this document serves as a comprehensive technical framework for its de novo characterization. We provide field-proven, self-validating protocols for its structural elucidation and the determination of its core physicochemical properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and thoroughly characterize novel indazole derivatives, ensuring data integrity and reproducibility from the bench to downstream applications.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The indazole nucleus can serve as a bioisostere for the native indole moiety found in many biological ligands, often conferring superior metabolic stability and oral bioavailability.[1] The specific compound of interest, this compound, incorporates two key functional groups: an iodine atom at the 5-position and a methoxy group at the 6-position. The heavy iodine atom provides a potential vector for further synthetic elaboration via cross-coupling reactions and can influence binding through halogen bonding. The methoxy group can modulate solubility and metabolic pathways. A thorough understanding of the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design and development program.
Molecular Structure and Predicted Properties
Before embarking on experimental work, computational modeling provides a valuable baseline for the expected properties of this compound.
Caption: Molecular structure of this compound.
The following table summarizes key physicochemical properties predicted using established computational algorithms, providing a theoretical foundation for subsequent experimental validation.[2][3][4]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₇IN₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 274.06 g/mol | Used for all molarity-based calculations. |
| logP | ~2.5 - 3.0 | Predicts lipophilicity and membrane permeability. |
| Aqueous Solubility | Low | Impacts formulation, bioavailability, and assay design. |
| pKa (acidic, N-H) | ~13 - 14 | Determines the ionization state of the indazole N-H proton. |
| pKa (basic, N) | ~1 - 2 | Determines the ionization state of the pyrazole nitrogen. |
| Polar Surface Area | ~45 Ų | Influences membrane transport and protein binding. |
Structural Elucidation: A Multi-Technique Approach
Unambiguous confirmation of the molecular structure is the most critical first step following synthesis. The following protocols are designed to provide orthogonal data points that, in concert, validate the identity and purity of the synthesized compound.
Caption: Workflow for the synthesis and structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for determining molecular connectivity. The electronic environment of each proton and carbon atom is unique, resulting in a distinct chemical shift. The electron-donating methoxy group and the electron-withdrawing (and magnetically anisotropic) iodine atom will induce predictable shifts in the aromatic protons, allowing for definitive positional assignment.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
|---|---|---|---|
| H (N1-H) | ~13.1 (broad s) | - | Typical for indazole N-H proton. |
| H3 | ~8.1 (s) | ~135 | C3 is adjacent to two nitrogens. |
| H4 | ~7.9 (s) | ~122 | Singlet, deshielded by adjacent iodine. |
| H7 | ~7.2 (s) | ~100 | Singlet, shielded by adjacent methoxy group. |
| OCH₃ | ~3.9 (s) | ~56 | Typical for aryl methoxy groups. |
| C3a | - | ~120 | Bridgehead carbon. |
| C4 | ~122 | - | Carbon adjacent to C-I. |
| C5 | - | ~85 | Carbon directly attached to iodine (strong shielding). |
| C6 | - | ~158 | Carbon attached to oxygen (strong deshielding). |
| C7a | - | ~140 | Bridgehead carbon. |
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean vial.[5][6] Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] The choice of DMSO-d₆ is strategic as it solubilizes polar heterocycles well and its residual proton signal does not typically overlap with aromatic signals.
-
Transfer & Filtration: Using a glass Pasteur pipette with a cotton plug, transfer the solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4 cm.[7] The cotton plug filters out any particulate matter which could degrade spectral quality by disrupting magnetic field homogeneity.
-
Data Acquisition: Insert the sample into the spectrometer.[5] The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.[5]
-
Experiment Execution: Acquire a standard one-dimensional ¹H spectrum. Subsequently, acquire a ¹³C{¹H} spectrum. For complete assignment, 2D experiments such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are highly recommended.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS provides an extremely accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the unambiguous determination of the elemental formula, serving as a primary check of the compound's identity. The isotopic pattern created by the presence of iodine (¹²⁷I is 100% abundant) will be a key diagnostic feature.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[8]
-
Instrumentation: Utilize an LC-MS system equipped with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[9][10] Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles.
-
Data Acquisition: Infuse the sample directly or via a short chromatographic run. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster (likely the [M+H]⁺ ion). Compare this experimental mass to the theoretical exact mass calculated for C₈H₈IN₂O⁺. The mass error should be less than 5 ppm to confirm the elemental composition.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies. It serves as a quick confirmation that the core structural motifs (N-H bond, aromatic C-H, C-O ether) are present.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 3300 - 3100 | N-H stretch | Confirms the presence of the indazole N-H group. |
| 3100 - 3000 | Aromatic C-H stretch | Indicates the aromatic ring system. |
| 1620 - 1450 | C=C & C=N stretch | Aromatic and pyrazole ring vibrations. |
| 1250 - 1200 | Asymmetric C-O-C stretch | Strong band confirming the aryl ether (methoxy) group. |
| 1050 - 1000 | Symmetric C-O-C stretch | Confirms the aryl ether group. |
Experimental Protocol:
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Collect a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[12][13]
-
Sample Application: Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal.[11]
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. Good contact is essential for achieving a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[12]
-
Spectrum Collection: Collect the sample spectrum. The resulting data should clearly show the characteristic absorption bands of the expected functional groups.[14]
Determination of Core Physicochemical Properties
The following experimental protocols are designed to quantify the key physicochemical properties that govern a compound's behavior in biological systems.
Caption: Experimental workflow for determining key physicochemical parameters.
Melting Point (MP) by Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point, whereas impurities broaden and depress the melting range. DSC is superior to traditional capillary methods as it provides a highly accurate thermodynamic measurement of the melting onset and enthalpy of fusion.[15][16]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, solid sample into a Tzero aluminum DSC pan.[17] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. The instrument measures the differential heat flow required to maintain both pans at the same temperature.[18]
-
Thermal Program: Heat the sample under a nitrogen atmosphere (e.g., 50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., 50 °C to 250 °C).[16]
-
Data Analysis: The melting point is recorded as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak is a qualitative indicator of purity.[15]
Aqueous Solubility (Kinetic and Thermodynamic)
Expertise & Causality: Solubility is a critical determinant of a drug's bioavailability and is essential for designing relevant in vitro assays.[19] Kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock, is relevant for early high-throughput screening.[20] Thermodynamic solubility is the true equilibrium solubility of the solid material and is vital for later-stage development and formulation.[21]
Experimental Protocol (Thermodynamic Shake-Flask Method):
-
System Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains after equilibrium is reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[19][21] This is a self-validating step; samples can be taken at multiple time points (e.g., 24h and 48h) to confirm the concentration has reached a plateau.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding 0.45 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Determine the concentration of the compound using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.
Acid Dissociation Constant (pKa) by Potentiometric Titration
Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. This is critical for predicting its absorption, distribution, and excretion, as the charge state of a molecule dictates its solubility and ability to cross biological membranes. Potentiometric titration is a highly accurate method that directly measures pH changes upon the addition of a titrant.[22][23]
Experimental Protocol:
-
System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).[24]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[22][24] If solubility is low, a co-solvent like methanol can be used, but the aqueous pKa must then be extrapolated.[25]
-
Titration: Purge the solution with nitrogen to remove dissolved CO₂.[24] For a weakly acidic N-H, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise aliquots. For the weakly basic nitrogen, start by acidifying the solution with HCl and titrating with NaOH. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve. The experiment should be performed in triplicate to ensure reproducibility.[22]
Lipophilicity (LogD) by Shake-Flask Method
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[26] LogD is the distribution coefficient at a specific pH (typically 7.4 for physiological relevance), which accounts for the partitioning of both neutral and ionized species. The shake-flask method is the gold standard for its direct measurement.[27][28]
Experimental Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation of the phases.[27] Centrifuge to separate the phases cleanly.
-
Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[29]
-
Phase Separation & Quantification: Centrifuge the vial to ensure complete separation of the layers. Carefully remove an aliquot from each phase.
-
Analysis: Determine the concentration of the compound in each phase (C_octanol and C_buffer) using a validated HPLC-UV or LC-MS method.
-
Calculation: The LogD is calculated as: LogD = log₁₀ (C_octanol / C_buffer). The experiment should be repeated at least three times.
Conclusion
The successful development of novel pharmaceutical candidates hinges on a robust and comprehensive understanding of their fundamental physicochemical properties. This guide provides a detailed, experimentally-grounded framework for the synthesis and characterization of this compound. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data for structural confirmation, purity assessment, solubility, pKa, and lipophilicity. These parameters are not merely data points; they are critical insights that will guide hit-to-lead optimization, inform formulation strategies, and ultimately, enable the rational design of more effective and safer medicines.
References
- 1. westlab.com [westlab.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 4. acdlabs.com [acdlabs.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. uab.edu [uab.edu]
- 9. measurlabs.com [measurlabs.com]
- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. s4science.at [s4science.at]
- 16. scielo.br [scielo.br]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Differential scanning calorimetry [cureffi.org]
- 19. enamine.net [enamine.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. LogP / LogD shake-flask method [protocols.io]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Methodological & Application
Application Note & Protocol: A Reliable Synthesis of 5-iodo-6-methoxy-1H-indazole
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 5-iodo-6-methoxy-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method utilizes a classic and robust Sandmeyer-type reaction, proceeding from the commercially available or readily synthesized precursor, 6-methoxy-1H-indazol-5-amine. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, safety precautions, and a troubleshooting guide to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors used in oncology. The targeted molecule, this compound, is a highly functionalized intermediate. The methoxy group at the 6-position and the synthetically versatile iodo group at the 5-position allow for extensive diversification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a crucial precursor for creating libraries of potential drug candidates.[1]
The chosen synthetic strategy involves the diazotization of a primary aromatic amine, 6-methoxy-1H-indazol-5-amine, to form a reactive diazonium salt.[2] This intermediate is then subjected to a Sandmeyer-type reaction where it is displaced by an iodide ion from potassium iodide (KI).[3][4] This two-stage, one-pot process is well-established for its reliability, regioselectivity, and scalability in the synthesis of aryl iodides from their corresponding anilines.[5][6]
Precursor Synthesis Note: The starting material, 6-methoxy-1H-indazol-5-amine, can be sourced commercially. Alternatively, it can be prepared in two steps from 6-methoxy-1H-indazole via electrophilic nitration at the C5 position, followed by the reduction of the resulting nitro group to the desired amine.
Reaction Pathway and Mechanism
The synthesis proceeds via a two-step mechanism:
-
Diazotization: The primary amine of 6-methoxy-1H-indazol-5-amine attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (HCl).[2] This reaction, conducted at 0-5 °C, forms a stable arenediazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.[5]
-
Iodination: The diazonium salt solution is then treated with potassium iodide (KI). The iodide ion displaces the diazonium group, which is an excellent leaving group, releasing nitrogen gas (N₂) and forming the final product, this compound.[3]
The overall transformation is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 6-methoxy-1H-indazol-5-amine | C₈H₉N₃O | 163.18 | 869294-35-9 | Starting material (1.0 eq) |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 7647-01-0 | Corrosive, use in fume hood (3.0 eq) |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, toxic (1.1 eq) |
| Potassium Iodide | KI | 166.00 | 7681-11-0 | (1.5 eq) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Sodium Thiosulfate (10% w/v aq.) | Na₂S₂O₃ | 158.11 | 7772-98-7 | For quenching excess iodine |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 7647-14-5 | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent |
| Starch-Iodide Paper | - | - | - | For monitoring excess nitrous acid |
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Diazonium Salt Solution (0-5 °C)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-methoxy-1H-indazol-5-amine (8.16 g, 50.0 mmol, 1.0 eq).
-
Add deionized water (50 mL) and concentrated hydrochloric acid (12.5 mL, ~150 mmol, 3.0 eq). Stir the mixture to form a suspension of the amine hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C. It is crucial to maintain the temperature between 0 and 5 °C for the entire duration of this step to prevent the decomposition of the diazonium salt.[5]
-
In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in 20 mL of cold deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine suspension over 30-40 minutes. Ensure the internal temperature does not rise above 5 °C. The mixture will gradually become a clear, dark solution.
-
After the addition is complete, continue stirring the solution at 0-5 °C for an additional 20 minutes.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates a positive result. If the test is negative, add a small amount of the nitrite solution until a positive test is achieved.
Step 2: Iodination and Work-up (Room Temperature)
-
In a 500 mL beaker, prepare a solution of potassium iodide (12.45 g, 75.0 mmol, 1.5 eq) in 50 mL of deionized water.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. This addition should be done in portions to control the effervescence (release of N₂ gas).
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A dark precipitate of the crude product will form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers. Wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove the dark color of excess iodine, followed by saturated aqueous sodium bicarbonate (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 3: Purification
-
The crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure this compound.
-
Alternatively, recrystallization from a suitable solvent system like ethanol/water or toluene can be employed to obtain the purified product.
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold (0-5 °C) aqueous solution.
-
Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is a strong oxidizer and is toxic if ingested. Handle all chemicals with appropriate care.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Diazotization temperature was too high (>5 °C), causing decomposition. | 1. Repeat the reaction, ensuring strict temperature control with an ice-salt bath. |
| 2. Insufficient nitrous acid was used. | 2. Use starch-iodide paper to confirm excess nitrous acid is present before proceeding to the iodination step. | |
| Dark, Oily Product After Work-up | Incomplete removal of iodine. | Continue washing the organic layer with 10% sodium thiosulfate solution until the organic phase is no longer colored. |
| Reaction Fails to Go to Completion | 1. Poor quality of starting amine. 2. Insufficient reaction time for iodination. | 1. Check the purity of the 6-methoxy-1H-indazol-5-amine. 2. Extend the stirring time at room temperature for the iodination step to 4-5 hours and monitor by TLC. |
References
Synthesis of 5-iodo-6-methoxy-1H-indazole: A Senior Application Scientist's Guide to Key Starting Materials and Protocols
Introduction: The Significance of 5-iodo-6-methoxy-1H-indazole in Modern Drug Discovery
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3] The strategic functionalization of the indazole core is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide provides a comprehensive overview of the synthetic routes toward a key functionalized indazole derivative, this compound. This particular analogue incorporates two crucial substituents: a methoxy group at the 6-position, which can influence solubility and metabolic stability, and an iodo group at the 5-position, a versatile handle for further chemical elaboration through cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles that underpin each transformation.
Primary Synthetic Strategy: A Two-Step Approach from a Substituted Aniline
The most logical and efficient pathway to this compound commences with a readily accessible substituted aniline, specifically 4-methoxy-2-methylaniline . This route is bifurcated into two principal stages: the construction of the 6-methoxy-1H-indazole core, followed by a regioselective iodination at the C5 position.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Core Intermediate: 6-methoxy-1H-indazole
The initial phase of this synthesis focuses on the construction of the indazole ring system from 4-methoxy-2-methylaniline. This transformation is achieved through a classical and reliable method involving diazotization followed by intramolecular cyclization.
Starting Material: 4-methoxy-2-methylaniline
4-methoxy-2-methylaniline (also known as 2-amino-5-methoxytoluene) is a commercially available reagent. However, for instances where it needs to be synthesized in-house, a common route involves the nitration of 4-methoxytoluene followed by the reduction of the nitro group.
Caption: Synthesis of the key starting material, 4-methoxy-2-methylaniline.
Protocol 1: Synthesis of 6-methoxy-1H-indazole
This protocol is adapted from the well-established synthesis of substituted indazoles from anilines.[4] The key transformation involves the conversion of the amino group of 4-methoxy-2-methylaniline into a diazonium salt, which then undergoes an intramolecular cyclization with the adjacent methyl group to form the pyrazole ring of the indazole.
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| 4-methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | >98% |
| Sodium nitrite | NaNO₂ | 69.00 | >99% |
| Hydrochloric acid | HCl | 36.46 | 37% (concentrated) |
| Acetic acid | CH₃COOH | 60.05 | Glacial |
| Sodium hydroxide | NaOH | 40.00 | >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - | - |
| Brine | NaCl(aq) | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in a mixture of glacial acetic acid (100 mL) and concentrated hydrochloric acid (20 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (5.5 g, 79.7 mmol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Cyclization and Work-up:
-
Slowly and carefully warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until gas evolution ceases. The color of the reaction mixture will typically change.
-
Cool the mixture to room temperature and pour it into a beaker containing ice water (400 mL).
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 6-methoxy-1H-indazole can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Typical yields for this type of cyclization are in the range of 60-80%.
-
Causality Behind Experimental Choices:
-
The use of a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
The subsequent heating of the reaction mixture provides the necessary energy for the intramolecular cyclization to occur.
-
The neutralization step is essential to deprotonate the indazole product, making it more soluble in the organic extraction solvent.
Part 2: Regioselective Iodination of 6-methoxy-1H-indazole
The second stage of the synthesis involves the introduction of an iodine atom at the C5 position of the 6-methoxy-1H-indazole core. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the electronic properties of the substituents on the indazole ring.
Understanding Regioselectivity
The methoxy group at C6 is a strong activating group and an ortho, para-director.[5][6] The position para to the methoxy group is C3, which is already part of the pyrazole ring. The two positions ortho to the methoxy group are C5 and C7. The pyrazole ring itself has a complex influence on the electron density of the benzene ring. However, considering the strong activating nature of the methoxy group, electrophilic attack is highly favored at the positions ortho to it. Between C5 and C7, the C5 position is generally more sterically accessible. Therefore, with the appropriate choice of iodinating agent and reaction conditions, selective iodination at C5 is achievable.
Protocol 2: Synthesis of this compound
For the iodination of electron-rich aromatic systems, N-iodosuccinimide (NIS) is a mild and effective reagent.[7][8] The use of an acid catalyst can enhance the electrophilicity of the iodine source.
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| 6-methoxy-1H-indazole | C₈H₈N₂O | 148.16 | Purified from Part 1 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | >98% |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous |
| Trifluoroacetic acid (TFA) | CF₃COOH | 114.02 | >99% |
| Saturated sodium thiosulfate solution | Na₂S₂O₃(aq) | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - | - |
| Brine | NaCl(aq) | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask protected from light, dissolve 6-methoxy-1H-indazole (5.0 g, 33.7 mmol) in anhydrous acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Iodination:
-
Add N-iodosuccinimide (8.3 g, 36.9 mmol, 1.1 equivalents) to the solution in one portion.
-
Add a catalytic amount of trifluoroacetic acid (0.26 mL, 3.37 mmol, 0.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by adding saturated sodium thiosulfate solution (50 mL) to reduce any unreacted NIS.
-
Remove the acetonitrile under reduced pressure.
-
Add water (100 mL) and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Expected yields for this iodination are typically in the range of 70-90%.
-
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle source of electrophilic iodine. It is generally less harsh than molecular iodine and can provide better regioselectivity.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction.
-
Trifluoroacetic acid (TFA): The acid catalyst protonates NIS, increasing the electrophilicity of the iodine atom and accelerating the rate of the electrophilic aromatic substitution. A catalytic amount is sufficient to promote the reaction without causing significant side reactions.
-
Protection from Light: Iodinated compounds can be light-sensitive, so protecting the reaction from light helps to prevent potential degradation of the product.
Alternative Synthetic Considerations: A Route from an Iodinated Vanillin Derivative
An alternative, though less direct, approach could involve starting from a commercially available iodinated vanillin derivative, such as 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) .[9] This strategy would involve the formation of a hydrazone followed by a cyclization reaction to form the indazole ring.
Caption: A potential alternative synthetic route to this compound.
While this route appears attractive as it incorporates the iodo and methoxy groups from the outset, the cyclization of the hydrazone to the indazole can be challenging and may require specific, and sometimes harsh, conditions. The regioselectivity of the cyclization would also need to be carefully controlled to ensure the formation of the desired 1H-indazole isomer. For these reasons, the two-step approach from 4-methoxy-2-methylaniline is generally considered the more robust and reliable method for the synthesis of this compound.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a clear and reliable pathway for the preparation of this compound, a valuable building block for drug discovery and development. By understanding the underlying chemical principles of each step, from the initial diazotization and cyclization to the regioselective iodination, researchers can confidently synthesize this important intermediate. The versatility of the iodo-substituent opens up a vast chemical space for further functionalization, allowing for the creation of diverse libraries of indazole derivatives for biological screening. As the demand for novel therapeutics continues to grow, the efficient and scalable synthesis of such key intermediates will remain a critical endeavor in the field of medicinal chemistry.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 5. Synthesis and reactivity of azole-based iodazinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 5-iodo-6-methoxy-1H-indazole via Suzuki-Miyaura Cross-Coupling
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, combined with its capacity for hydrogen bonding and diverse substitution patterns, makes it a cornerstone for designing novel therapeutic agents.[3][4] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][3]
This guide focuses on a particularly valuable building block: 5-iodo-6-methoxy-1H-indazole . The strategic placement of the iodo group at the C5 position provides a highly reactive handle for transition metal-catalyzed cross-coupling reactions, while the methoxy group at C6 modulates the electronic properties of the ring and offers a potential site for future modification.
Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild conditions for forging new carbon-carbon bonds.[5][6] This application note provides a comprehensive technical guide, from mechanistic principles to detailed laboratory protocols, for the effective use of this compound in Suzuki coupling, enabling the rapid generation of diverse chemical libraries for drug discovery and development.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound.[7] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and is typically faster for aryl iodides compared to bromides or chlorides.[8] This step forms a square planar Pd(II) complex.[9]
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[10] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. datapdf.com [datapdf.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 5-iodo-6-methoxy-1H-indazole as a Strategic Building Block for Medicinal Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic scaffold, recognized for its prevalence in a multitude of clinically approved pharmaceuticals and biologically active compounds.[1] As a bioisostere of indole, the indazole core is adept at forming critical hydrogen bond interactions within the ATP-binding pockets of enzymes, particularly protein kinases, making it a cornerstone of modern inhibitor design.[2][3][4] Molecules like the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib feature this core, highlighting its therapeutic significance.[1]
This guide focuses on 5-iodo-6-methoxy-1H-indazole , a highly functionalized and versatile building block designed for strategic application in drug discovery. Its unique substitution pattern offers a tripartite approach to molecular diversification:
-
The 5-Iodo Group: This serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's lower dissociation energy compared to C-Br or C-Cl bonds facilitates milder reaction conditions and broader substrate scope in transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This position is ideal for introducing key pharmacophoric elements to explore structure-activity relationships (SAR).
-
The 6-Methoxy Group: The methoxy substituent is not merely a passive feature. It modulates the electronic properties of the aromatic system and can act as a crucial hydrogen bond acceptor, anchoring the molecule within a target's binding site.[7] Its presence can significantly influence potency and selectivity.
-
The Indazole N-H Group: The acidic proton of the pyrazole ring provides a site for N-alkylation and N-arylation, enabling the fine-tuning of physicochemical properties such as solubility and metabolic stability.[8][9] Critically, managing the regioselectivity of this functionalization (N1 vs. N2) is a key synthetic challenge that offers another vector for optimizing biological activity.[9][10][11]
This document provides detailed protocols and the underlying scientific rationale for leveraging this compound in key synthetic transformations central to medicinal chemistry programs.
Physicochemical Properties & Handling
Proper handling and storage are paramount to ensuring the integrity and reactivity of this building block.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇IN₂O |
| Molecular Weight | 274.06 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMF, DMSO, THF, and hot alcohols |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Protect from light and moisture to prevent degradation. |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C5-iodo group is the primary site for synthetic elaboration. The following sections detail protocols for the most impactful palladium-catalyzed reactions, explaining the causal relationship between reagent choice and reaction outcome.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This reaction is the cornerstone for synthesizing biaryl structures, enabling the connection of the indazole core to other aromatic or heteroaromatic systems.
General Scheme:
A generalized scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent.
Workflow & Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or pinacol boronate ester (1.2–1.5 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2–5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME).[12][13]
-
Reaction: Stir the mixture at 80–120°C. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 2–16 hours). Microwave irradiation can significantly shorten reaction times.[6][13]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Rationale Behind Component Selection
| Component | Example(s) | Role & Justification |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂: The dppf ligand is bulky and electron-rich, promoting the rate-determining reductive elimination step and enhancing catalyst stability.[14] Pd(PPh₃)₄: A reliable choice, particularly for reactive aryl iodides, as it is a pre-formed, active Pd(0) source. |
| Base | K₂CO₃, Cs₂CO₃ | The base is essential for forming the active boronate species [R-B(OR)₃]⁻, which facilitates the transmetalation step.[12] Cesium carbonate is more soluble and basic, often accelerating the reaction for less reactive substrates. |
| Solvent | Dioxane/H₂O, DME, Toluene/H₂O | A polar, aprotic solvent is required to dissolve the organic components, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate. |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing terminal alkynes, which are versatile functional groups for further elaboration or for acting as rigid linkers in inhibitor design.
General Scheme:
A generalized scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Dual Catalytic Cycle Visualization
The Sonogashira reaction uniquely employs a dual catalytic system involving both palladium and copper.
Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).[15][16]
-
Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF. Sequentially add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.2 equiv.) via syringe.[16]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60°C). The high reactivity of the aryl iodide often allows for mild conditions.[15] Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Rationale Behind Component Selection
| Component | Example(s) | Role & Justification |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The palladium catalyst facilitates the main cross-coupling cycle via oxidative addition and reductive elimination.[15] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16] |
| Base | Et₃N, DIPEA | The amine base serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the HI byproduct generated during the catalytic cycle.[17] |
| Troubleshooting | Issue: Glaser homocoupling of the alkyne. | Solution: Use copper-free conditions, lower the reaction temperature, or add the alkyne slowly to the reaction mixture to keep its concentration low.[17][18] |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for attaching primary or secondary amines to the indazole core, a common strategy for engaging with biological targets or modulating physicochemical properties.
General Scheme:
A generalized scheme for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle Visualization
The efficiency of this reaction hinges on the use of bulky, electron-rich phosphine ligands.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or using Schlenk technique, add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., Xantphos or BINAP, 1.1-1.2 equiv. relative to Pd) to an oven-dried flask.
-
Inert Atmosphere & Reagents: Add the strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.) and this compound (1.0 equiv.). Seal the flask, remove from the glovebox, and add the degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.).
-
Reaction: Heat the mixture, typically between 80–110°C, with vigorous stirring. The reaction is often sensitive to air, so maintaining a positive inert gas pressure is crucial. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through Celite to remove palladium black.
-
Purification: Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Rationale Behind Component Selection
| Component | Example(s) | Role & Justification |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(0) or Pd(II) sources that, in combination with a phosphine ligand, form the active Pd(0) catalyst in situ. |
| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich phosphine ligands are critical.[19][20] Their size promotes the final C-N bond-forming reductive elimination step, which is often rate-limiting, while their electron-donating nature stabilizes the palladium center.[20] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the amine-palladium complex) to form the palladium-amido intermediate without competing in nucleophilic attack on the aryl iodide.[20] |
N1/N2 Regioselective Alkylation: Modifying the Indazole Core
Direct alkylation of the indazole N-H often yields a mixture of N1 and N2 isomers, posing significant purification challenges.[10] Achieving regioselectivity is key to efficient synthesis. The thermodynamically more stable 1H-indazole tautomer is generally favored.[1]
General Scheme:
Alkylation of this compound, leading to a mixture of N1 and N2 regioisomers.
Workflow for Regiocontrol
The choice of base and solvent is the primary determinant of the N1:N2 product ratio.
Caption: Influence of reaction conditions on N-alkylation regioselectivity.
Protocol for N1-Selective Alkylation
-
Setup: To a flame-dried, three-neck flask under Argon, add anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise to the stirred solvent.
-
Indazole Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at this temperature; evolution of H₂ gas should be observed.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.05 equiv.) dropwise at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–24 hours, monitoring by TLC/LC-MS.
-
Quenching & Workup: Cool the reaction back to 0°C and quench very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute with water and ethyl acetate and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N1-alkylated product.
Causality of Regioselectivity: The use of a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF generates the indazolide anion.[8][9] This system tends to favor alkylation at the N1 position, which leads to the thermodynamically more stable product.[9] In contrast, conditions like K₂CO₃ in DMF can lead to mixtures as both kinetic (N2) and thermodynamic (N1) pathways become competitive.
Conclusion
This compound is a premier building block for medicinal chemistry, offering a pre-installed, electronically-tuned scaffold with a highly reactive handle for diversification. The strategic combination of the 5-iodo and 6-methoxy groups allows researchers to rapidly generate complex and diverse libraries of molecules. Mastery of the palladium-catalyzed coupling and regioselective N-alkylation protocols described herein empowers chemists to efficiently navigate SAR and accelerate the discovery of novel therapeutics targeting a wide range of human diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
Application of 5-iodo-6-methoxy-1H-indazole in the Synthesis of Advanced PARP Inhibitors
An Application Note for Drug Development Professionals
Abstract
The functionalization of the indazole scaffold is a cornerstone in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies transforming oncology. This document provides a detailed technical guide on the strategic application of 5-iodo-6-methoxy-1H-indazole , a key intermediate for synthesizing complex indazole-based PARP inhibitors like Niraparib. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions, provide validated, step-by-step protocols, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of next-generation cancer therapeutics.
Introduction: The Strategic Role of PARP Inhibition and the Indazole Scaffold
Poly(ADP-ribose) polymerases (PARP) are a family of enzymes critical for cellular processes, most notably DNA damage repair.[1][2][3] PARP1, when activated by DNA single-strand breaks (SSBs), recruits other repair proteins to the damage site.[3] The therapeutic strategy of PARP inhibition exploits a concept known as "synthetic lethality." In cancer cells with pre-existing defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of double-strand breaks during DNA replication.[2][3] These cells cannot repair the damage, leading to cell death.[3]
Beyond simple enzymatic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing its dissociation and creating a physical obstruction that is highly cytotoxic.[1][4][5]
Within the landscape of PARP inhibitor development, the 1H-indazole core has emerged as a privileged scaffold, forming the structural foundation for several potent drugs.[1][6] Its unique electronic properties and ability to form key hydrogen bonds within the PARP active site make it an ideal starting point for inhibitor design. The intermediate, This compound , is a particularly valuable building block. Its structure is strategically designed for efficient chemical elaboration:
-
The iodo group at the C5 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the precise installation of required aryl or heteroaryl moieties.
-
The methoxy group at the C6 position is an integral pharmacophoric element in the final inhibitor, contributing to target binding and modulating physicochemical properties.
This guide will focus on the practical application of this intermediate in constructing the core of advanced PARP inhibitors.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The C-C bond formation required to build the complex architecture of an indazole-based PARP inhibitor is most effectively achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations, generally offering higher reactivity and milder reaction conditions compared to its bromo- or chloro-analogs.[7]
The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for coupling this compound with various organoboron reagents (boronic acids or esters).[6][8] This reaction is favored in pharmaceutical synthesis due to its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.[6][9]
Causality Behind Component Selection:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an exceptionally effective catalyst for this transformation.[10] The bulky, electron-rich dppf ligand stabilizes the Pd(0) active species, prevents the formation of inactive palladium black, and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with heteroaromatic substrates.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial.[10][11] It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard.[10][11][12] The organic solvent solubilizes the indazole substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
The Sonogashira Coupling: Introducing Alkynyl Moieties
For synthesizing PARP inhibitors that feature a C-C triple bond, the Sonogashira coupling is the method of choice.[13][14] This reaction couples the iodo-indazole with a terminal alkyne.
Mechanism and Key Components: The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[13][14]
-
Palladium Catalyst: A Pd(0) species, often generated in situ from PdCl₂(PPh₃)₂, undergoes oxidative addition with the iodo-indazole.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species is highly reactive and readily transmetalates with the palladium complex.
-
Amine Base: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) serves both to deprotonate the terminal alkyne and to act as a solvent.
Experimental Protocols & Workflows
The following protocols are designed to be self-validating, providing a clear path from the starting intermediate to a key precursor for an indazole-based PARP inhibitor.
Workflow for PARP Inhibitor Precursor Synthesis
The overall synthetic workflow involves a protection step, the key cross-coupling reaction, and a final deprotection to reveal the functional core ready for further elaboration.
Caption: Synthetic workflow for an indazole-based PARP inhibitor core.
Protocol: N-Protection of this compound
Rationale: The indazole N-H proton is acidic and can interfere with the catalytic cycle of the Suzuki coupling. Protecting it as a tert-butyloxycarbonyl (Boc) carbamate prevents side reactions and improves yields.[15]
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (TEA, 1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-5-iodo-6-methoxy-1H-indazole.
Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: Combine N-Boc-5-iodo-6-methoxy-1H-indazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.) in a flask equipped with a reflux condenser.
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
Solvent Addition: Add degassed solvents, 1,4-dioxane and water (typically a 4:1 to 5:1 ratio), to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter through a pad of Celite, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol: N-Boc Deprotection
-
Reaction Setup: Dissolve the purified N-Boc protected coupled product (1.0 equiv.) in DCM.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which may be recrystallized if necessary.
Data Presentation & Troubleshooting
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | ~85-95 |
| 2 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | ~70-85 |
| 3 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | ~75-90[10] |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | ~60-75[10] |
Note: Yields are representative and can vary based on substrate and precise reaction conditions.
Troubleshooting Guide for Suzuki Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality boronic acid. 4. Incomplete N-protection. | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Ensure rigorous degassing of solvents via sparging with argon or freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid; protodeboronation can be an issue. 4. Confirm complete protection of the indazole N-H group via NMR before proceeding.[15] |
| Significant Side Products | 1. Protodeboronation of boronic acid. 2. Homocoupling of boronic acid (Glaser coupling). | 1. Use a higher excess of boronic acid (e.g., 2.0 equiv.). Ensure the base is fully dissolved. 2. Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling. |
| Low Yield with Heteroaryl Boronic Acids | 1. Catalyst poisoning by heteroatom. 2. Electronic deactivation of the boronic acid. | 1. Use catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) which are more resistant to poisoning. 2. Increase reaction temperature or time. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |
Mechanism of Action Visualization
To contextualize the synthetic effort, it is vital to understand the biological mechanism of the target molecule. The synthesized indazole core will be further elaborated into a final drug that functions by trapping PARP on DNA.
Caption: Mechanism of PARP trapping and synthetic lethality.
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of clinically relevant PARP inhibitors. Its utility is primarily realized through robust and scalable palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. By understanding the rationale behind the selection of catalysts, reagents, and reaction conditions, and by adhering to validated protocols, researchers can efficiently construct the complex molecular architectures required for this critical class of anticancer agents. The protocols and insights provided herein serve as a comprehensive guide to accelerate the discovery and development of novel indazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: From the Mechanism of Action to Clinical Practice | Acta Médica Portuguesa [actamedicaportuguesa.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthetic Derivatization of the 5-Iodo-6-Methoxy-1H-Indazole Scaffold
Abstract
The 1H-indazole core is a privileged heterocyclic motif, integral to numerous therapeutic agents due to its bioisosteric relationship with indole and its capacity for critical hydrogen bonding interactions with biological targets.[1][2] The 5-iodo-6-methoxy-1H-indazole scaffold, in particular, serves as a highly versatile and strategic building block in medicinal chemistry. The electron-rich methoxy group at the C6 position and the synthetically tractable iodo group at the C5 position provide orthogonal handles for systematic chemical modification. This guide provides an in-depth exploration of the primary synthetic derivatization strategies for this scaffold, focusing on palladium-catalyzed cross-coupling reactions at the C5 position and regioselective functionalization at the indazole nitrogen atoms. Detailed experimental protocols, mechanistic insights, and data-driven recommendations are presented to empower researchers in drug discovery and development to leverage this scaffold for the creation of novel molecular entities, particularly in the domain of kinase inhibitors.[3][4][5]
Introduction: The Strategic Value of the this compound Scaffold
Indazole-containing compounds are prominent in modern pharmacology, with several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, featuring this core structure.[1][6] The scaffold's success lies in its ability to mimic the indole nucleus while often conferring superior metabolic stability and pharmacokinetic properties.[2]
The this compound scaffold is pre-functionalized for rapid and diverse derivatization. Its value stems from two key reactive sites:
-
The C5-Iodo Group: This serves as a prime handle for a suite of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's reactivity allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, enabling the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents.[4]
-
The Indazole N-H Group: The acidic proton on the pyrazole ring can be removed by a base, creating a nucleophilic nitrogen anion. This allows for N-alkylation or N-arylation, though it presents a common challenge in regioselectivity, as reactions can occur at either the N1 or N2 position, yielding distinct isomers with potentially different biological activities.[7][8][9]
This guide will systematically detail the protocols to exploit these reactive centers, transforming this versatile starting material into diverse libraries of drug-like molecules.
Core Synthetic Strategy I: C5-Position Functionalization via Cross-Coupling
The C5-iodo group is the primary locus for diversification. Its high reactivity in palladium catalysis, compared to corresponding bromides or chlorides, makes it an ideal electrophilic partner.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures, which are ubiquitous in kinase inhibitors.[10][11] The reaction couples the 5-iodoindazole with an organoboronic acid or its corresponding ester.
Causality & Expertise: The choice of catalyst, base, and solvent system is critical for achieving high yields. Catalysts like Pd(dppf)Cl₂ are robust and effective for a wide range of boronic acids.[12] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step in the catalytic cycle. A mixed solvent system, typically an organic solvent like 1,4-dioxane or DME with water, is used to dissolve both the organic and inorganic reagents.[10][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2–1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80–100 °C and stir for 2–12 hours.[10] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-6-methoxy-1H-indazole product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-95 | [10] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 72-87 | [14] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | N/A |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 80-95 |[12] |
Note: Yields are adapted from analogous reactions and serve as a general guide.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction introduces a rigid alkynyl linker, a valuable motif for probing protein binding pockets and for use as a handle in further "click chemistry" transformations.
Causality & Expertise: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] The base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both to deprotonate the terminal alkyne and as a solvent. For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions. Protecting the indazole N-H (e.g., with a BOC or SEM group) can sometimes improve yields by preventing catalyst inhibition, though many reactions proceed efficiently without it.[17]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a dry, two-neck flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the stirred suspension.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[13]
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the 5-alkynyl-6-methoxy-1H-indazole.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful tool for forging C(sp²)-N bonds, enabling the synthesis of arylamines from aryl halides.[18][19] This reaction is paramount in medicinal chemistry for introducing amine functionalities that can serve as key pharmacophoric elements or points for further derivatization.
Causality & Expertise: The success of this reaction is highly dependent on the choice of phosphine ligand.[19] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond. The base must be strong enough to deprotonate the amine nucleophile but generally non-nucleophilic to avoid side reactions; sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In an oven-dried Schlenk tube or similar reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), and the phosphine ligand (e.g., Xantphos, 0.04-0.08 eq.).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq.) and the primary or secondary amine (1.1-1.5 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, for 4-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography to obtain the desired 5-amino-6-methoxy-1H-indazole derivative.
Table 2: Common Reagent Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | X-Phos | K₃PO₄ | t-BuOH | 100 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |
Core Synthetic Strategy II: N1/N2-Position Derivatization
Functionalization of the indazole nitrogen atoms is a common strategy to modulate solubility, cell permeability, and metabolic stability, or to introduce new vectors for molecular interactions. However, this transformation is complicated by the potential for alkylation at two different sites, N1 and N2.[20]
Principle of Regioselectivity: The ratio of N1 to N2 alkylated products is governed by a delicate interplay of steric, electronic, and reaction conditions.[7][9] The 1H-indazole tautomer is thermodynamically more stable than the 2H form.[1][9] N1-alkylation is often favored under conditions that allow for thermodynamic equilibration. Conversely, kinetic control can sometimes favor the more sterically accessible N2 position.
Causality & Expertise: To achieve high N1 regioselectivity, a common and effective strategy involves using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[7][9][21] NaH irreversibly deprotonates the indazole, forming the sodium salt. In a less polar solvent like THF, the sodium cation may coordinate with the methoxy group at C6, sterically hindering the N2 position and directing the incoming electrophile to N1.
Experimental Protocol: N1-Selective Alkylation
-
Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography. The N1 and N2 isomers can typically be separated, with the N1 isomer often being the major product under these conditions.
Conclusion
The this compound scaffold is a powerful platform for the synthesis of diverse chemical libraries. By mastering the palladium-catalyzed cross-coupling reactions at the C5 position—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can readily install a wide range of substituents to explore structure-activity relationships. Furthermore, by carefully controlling reaction conditions, selective N-alkylation can be achieved to further tune the physicochemical and pharmacological properties of the final compounds. The protocols and insights provided herein offer a robust framework for leveraging this scaffold in the pursuit of novel therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Protocol for N-protection of 5-iodo-6-methoxy-1H-indazole
Application Notes and Protocols
Topic: Protocol for N-Protection of 5-iodo-6-methoxy-1H-indazole For: Researchers, Scientists, and Drug Development Professionals
Strategic N-Protection of this compound for Advanced Synthetic Applications
Introduction: The Strategic Imperative for Protecting Indazoles
The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1] The specific substrate, this compound, is a highly valuable intermediate, primed for diversification through metal-catalyzed cross-coupling reactions at the C5-iodo position. However, the indazole core presents a significant synthetic challenge: the presence of two nucleophilic nitrogen atoms (N1 and N2) due to annular tautomerism.[2] Direct functionalization often yields a mixture of N1 and N2 regioisomers, complicating synthesis, purification, and ultimately, yields.[3][4]
Protecting one of the indazole nitrogens is therefore not merely a procedural step but a critical strategic decision. It prevents unwanted side reactions, ensures regiochemical integrity during subsequent transformations, and can even be used to modulate the electronic properties or solubility of the molecule. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the N-protection of this compound.
The Regioselectivity Dilemma: N1 vs. N2 Protection
The fundamental challenge in indazole chemistry is controlling whether substitution occurs at the N1 or N2 position. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] Consequently, reaction conditions that allow for thermodynamic equilibration tend to favor the formation of N1-substituted products.[5] Conversely, kinetically controlled conditions or the presence of specific directing groups can favor the N2 isomer.[2][6] The choice between N1 and N2 protection is dictated by the overall synthetic goal.
Caption: The N-protection of indazole can lead to two distinct regioisomers.
Part 1: Strategic Selection of a Protecting Group
The ideal protecting group should be easy to install in high yield, stable to the planned downstream reaction conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), and readily removable under conditions that do not compromise the integrity of the final product.[7][8]
Comparative Analysis of Common Indazole N-Protecting Groups
| Protecting Group | Abbreviation | Typical Introduction Reagents | Key Advantages & Strategic Use | Stability Profile | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., NaH, DMAP) | Excellent for N1 selectivity under basic conditions. Widely used and versatile.[9] | Stable to many coupling conditions but can be labile to strong acids or high heat.[10] | Strong acid (TFA, HCl).[11][12] Specific basic conditions (e.g., NaOMe in MeOH) are also reported.[13] |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (e.g., NaH, Hunig's base) | Superb for directing N2 protection. The SEM group can direct C3-lithiation for further functionalization.[14][15] | Very robust. Stable to a wide range of nucleophilic, basic, and oxidative/reductive conditions. | Fluoride sources (TBAF) or strong aqueous acid (HCl).[14][16] |
| Tetrahydropyranyl | THP | DHP, Acid catalyst (e.g., p-TsOH, MSA) | Cost-effective and provides good solubility. Can offer N2 selectivity.[17][18] | Stable to basic, reductive, and organometallic reagents. | Mild to strong acidic conditions (e.g., aq. HCl, PPTS).[19][20] |
| Benzyl | Bn | BnBr or BnCl, Base (e.g., NaH, K₂CO₃) | Highly stable to a wide range of non-reductive conditions.[21] | Very stable. Resistant to acids, bases, and many organometallics. | Catalytic Hydrogenolysis (H₂, Pd/C). Caution: May cause de-iodination of the substrate.[21] |
Expert Recommendation:
-
For subsequent C5 cross-coupling reactions where N1 substitution is desired , the Boc group is an excellent first choice due to its reliable N1-directing effect under standard basic conditions and its orthogonal removal conditions.
-
If the synthetic plan involves functionalization at C3 followed by C5 coupling , the SEM group is unparalleled due to its N2-directing and C3-lithiation-directing properties.[14][15]
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the selective N1 and N2 protection of this compound.
Protocol 1: N1-Boc Protection (Thermodynamic Control)
This protocol leverages a strong, non-nucleophilic base in an aprotic solvent to favor deprotonation and subsequent reaction at the more thermodynamically stable N1 position.[3][5][22]
Reaction Scheme:
Principle and Rationale: Sodium hydride (NaH) irreversibly deprotonates the indazole to form the sodium salt. In a solvent like THF, the sodium cation is believed to coordinate with the N2 lone pair, sterically hindering attack at this position and thereby promoting alkylation/acylation at the more accessible N1 nitrogen.[4][23]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Highly reactive, handle with care under inert atmosphere. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercial | Acylating agent |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Crucial for reaction success. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction/chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercial | For drying |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to substrate). Stir at room temperature until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise over 5-10 minutes.
-
Observation: Effervescence (H₂ gas evolution) should be observed.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) in a small amount of anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure N1-Boc-protected indazole.
Characterization (Expected):
-
¹H NMR: Expect a downfield shift of the proton at the C7 position and the appearance of a large singlet at ~1.6-1.7 ppm corresponding to the 9 protons of the Boc group.
-
Mass Spec (ESI+): Expect to find [M+H]⁺ and/or [M+Na]⁺ corresponding to the protected product.
Protocol 2: N2-SEM Protection (Kinetically Directed)
This protocol is designed for selective N2 protection, which is particularly valuable for enabling subsequent C3-functionalization.[14][15]
Reaction Scheme:
Principle and Rationale: The use of SEM-Cl under specific basic conditions can favor kinetic attack at the N2 position. The resulting N2-SEM indazole is a versatile intermediate, as the SEM group is known to direct ortho-lithiation to the C3 position upon treatment with a strong base like n-BuLi.[15]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Handle with care. |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | ≥95% | Commercial | Protecting agent |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Commercial | Anhydrous solvent is key. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction/chromatography |
| Water (Deionized) | N/A | Lab Prepared | For washing |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and cool the solution to 0 °C.
-
Deprotonation: Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Stir at 0 °C for 30 minutes.
-
SEM-Cl Addition: Add SEM-Cl (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-12 hours).
-
Quenching: Carefully pour the reaction mixture into ice-water with stirring.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash several times with water (to remove DMF) and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and afford the pure N2-SEM-protected indazole.
Part 3: Workflow and Troubleshooting
A successful protection reaction relies on careful execution and an understanding of potential pitfalls.
General Experimental Workflow
Caption: Standard workflow for the N-protection of indazole.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH (hydrolyzed). Wet solvent or glassware. Low reactivity of protecting agent. | Use fresh NaH from a new container. Ensure all solvents are anhydrous and glassware is properly flame-dried. Check the quality of the protecting agent. |
| Mixture of N1/N2 Isomers | Incomplete deprotonation before adding the protecting agent. Reaction temperature too high for kinetic control (in N2-selective cases). | Ensure sufficient stirring time after NaH addition. For N2-SEM protection, strictly maintain low temperatures during addition. |
| Formation of Byproducts | Boc₂O can react with trace water. The substrate or product may be unstable to the workup conditions. | Ensure anhydrous conditions. Use a milder quenching agent if needed. |
| Difficult Purification | N1 and N2 isomers have very similar polarity. | Use a shallow solvent gradient during column chromatography or consider alternative chromatographic techniques (e.g., HPLC). |
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. THP Protection - Common Conditions [commonorganicchemistry.com]
- 21. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Iodo-6-Methoxy-1H-Indazole
Introduction: The Strategic Importance of the 5-Iodo-6-Methoxy-1H-Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds, including several approved anti-cancer agents.[1][2][3] The specific substitution pattern of this compound presents a versatile and highly valuable building block for the synthesis of compound libraries targeting a range of biological targets. The electron-donating methoxy group at the 6-position influences the electronic properties of the aromatic system, while the iodine atom at the 5-position serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies.
This comprehensive guide provides detailed application notes and robust protocols for five key palladium-catalyzed transformations of this compound: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Carbonylation reactions. The protocols are grounded in established methodologies for analogous haloindazoles and related heterocyclic systems, offering a reliable starting point for researchers in drug development and organic synthesis.
Suzuki-Miyaura Coupling: Forging Aryl-Indazole Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2][4][5][6][7] For this compound, this reaction provides a direct route to 5-aryl- and 5-heteroaryl-6-methoxy-1H-indazoles, structures of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for efficient catalysis. For electron-rich iodoindazoles, ligands such as those based on ferrocene (e.g., dppf) are often effective as they can stabilize the electron-rich palladium center and promote the key steps of the catalytic cycle.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Validated In Vitro Kinase Assay Protocol for the Characterization of 5-iodo-6-methoxy-1H-indazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] This application note provides a detailed, validated protocol for determining the in vitro inhibitory activity of novel 5-iodo-6-methoxy-1H-indazole derivatives. We present a luminescence-based biochemical assay that quantifies ADP production as a direct measure of kinase activity. The protocol emphasizes critical experimental parameters, robust controls for self-validation, and a clear data analysis workflow to reliably determine IC₅₀ values. This guide is designed to empower researchers in drug discovery to efficiently characterize new chemical entities targeting the human kinome.
Introduction: The Pursuit of Specific Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2] This post-translational modification is a fundamental mechanism for regulating the majority of cellular processes, including growth, differentiation, and metabolism.[3] Consequently, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5]
The 1H-indazole core has proven to be a highly versatile scaffold for the development of kinase inhibitors, with several approved drugs, such as axitinib and pazopanib, featuring this moiety.[1] The specific derivatives, this compound, are of particular interest. The iodine atom at the 5-position serves as a versatile chemical handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of chemical space to optimize potency and selectivity.[6]
To effectively advance these compounds through the drug discovery pipeline, a robust and reproducible method for quantifying their inhibitory effect is essential. This document provides a comprehensive protocol for an in vitro kinase assay tailored for this class of compounds, focusing on the principles of assay design, step-by-step execution, and data interpretation.
Assay Principle: Quantifying Kinase Activity via ADP Production
The fundamental principle of this assay is to measure the enzymatic activity of a chosen kinase by quantifying one of the reaction products, adenosine diphosphate (ADP). In the presence of an inhibitor, the rate of this reaction decreases, resulting in lower ADP production.
We utilize the ADP-Glo™ Kinase Assay, a luminescence-based system with two key steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed, and upon its completion, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which converts the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP serves as a substrate for luciferase, generating a light signal that is directly proportional to the initial kinase activity.[7]
An inhibitor will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Iodination of 6-Methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the indazole scaffold is pivotal for modulating the pharmacological properties of these molecules. Among various modifications, iodination serves as a crucial step, introducing a versatile handle for subsequent cross-coupling reactions, thereby enabling the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive experimental procedure for the regioselective iodination of 6-methoxy-1H-indazole, a key intermediate in the synthesis of various biologically active compounds.
The protocol herein describes the C-3 iodination of 6-methoxy-1H-indazole utilizing molecular iodine in the presence of a mild base. This method is a well-established and cost-effective approach for the synthesis of 3-iodo-6-methoxy-1H-indazole. The electron-donating nature of the methoxy group at the 6-position influences the electron density of the indazole ring, while the inherent reactivity of the C-3 position directs the electrophilic substitution to this site.
Reaction Scheme
Figure 1: General reaction scheme for the iodination of 6-methoxy-1H-indazole.
Data Presentation
| Parameter | Value |
| Reactants | |
| 6-methoxy-1H-indazole | 1.0 eq |
| Iodine (I₂) | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Expected Product | 3-iodo-6-methoxy-1H-indazole |
| CAS Number | 936138-17-9[1] |
| Molecular Formula | C₈H₇IN₂O |
| Molecular Weight | 274.06 g/mol |
| Appearance | Expected to be a solid |
| Purity (Typical) | >95% after purification[1] |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-iodo-6-methoxy-1H-indazole
Welcome to the technical support guide for the purification of 5-iodo-6-methoxy-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this key synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions and the integrity of biological data. This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges encountered during its purification.
Introduction: The Purification Challenge
This compound, like many substituted indazoles, presents unique purification challenges. The presence of both a halogen (iodo) and an electron-donating group (methoxy) on the indazole core influences its polarity, solubility, and stability. Common impurities often include unreacted starting materials, regioisomers from the iodination step, and potential di-iodinated byproducts.[1] Achieving high purity (>98%) requires a systematic approach to methods like column chromatography and recrystallization.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Question: My column chromatography separation is poor. The spots on the TLC are too close, or the fractions are all mixed. What should I do?
Answer: This is a frequent issue stemming from a suboptimal solvent system or incorrect technique.[2] Here’s how to troubleshoot:
-
Probable Cause 1: Inappropriate Solvent System. The polarity of your eluent is likely not ideal for resolving the target compound from its impurities. The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on the TLC plate.[3]
-
Solution: Methodically screen different solvent systems using Thin-Layer Chromatography (TLC). Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.[2] If separation is still poor, consider adding a small percentage (0.5-1%) of methanol or triethylamine (if your compound is basic) to the eluent system.
-
-
Probable Cause 2: Column Overloading. Loading too much crude material relative to the amount of silica gel leads to broad, overlapping bands.[2]
-
Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude product. For 1 gram of crude material, a 40-80 gram column is typically appropriate.[3] Reduce the amount of material loaded onto the column.
-
-
Probable Cause 3: Incorrect Sample Loading. If the initial band of your compound is too wide, separation will be compromised.
-
Solution: Use dry loading. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add silica gel (2-3 times the weight of your product), and evaporate the solvent to get a dry, free-flowing powder.[3] This powder can then be loaded evenly onto the top of the column. This technique results in a much sharper starting band compared to loading the sample as a concentrated liquid.
-
Question: I'm getting a very low yield after recrystallization. Where is my product going?
Answer: Low yield after recrystallization is typically a solubility issue. The ideal solvent should dissolve your compound completely when hot but very poorly when cold.[2]
-
Probable Cause 1: Suboptimal Solvent Choice. The solvent you've chosen may be too effective, keeping a significant portion of your product dissolved even at low temperatures.
-
Solution: Experiment with different solvents or mixed solvent systems. For iodinated heterocyclic compounds, mixed systems are often effective.[4] A good starting point is a solvent in which the compound is soluble (e.g., isopropanol, ethyl acetate) paired with an "anti-solvent" in which it is insoluble (e.g., n-hexane, water).[2] Dissolve the crude product in the minimum amount of the hot primary solvent, then slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
-
Probable Cause 2: Cooling Too Quickly. Rapid cooling can trap impurities within the crystal lattice and may not allow sufficient time for complete crystallization, reducing the isolated yield.[2]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. You can insulate the flask with a cloth to slow the process further. Once it has reached room temperature, then place it in an ice bath to maximize crystal formation.[4]
-
-
Probable Cause 3: Using Too Much Solvent. Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor or no crystallization.
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until everything just dissolves.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
-
A1: Common impurities include unreacted 6-methoxy-1H-indazole, regioisomers (e.g., 3-iodo, 7-iodo), and potentially over-iodinated products like di-iodo-6-methoxy-1H-indazole.[1] The presence and identity of these will depend heavily on your specific synthetic route.
Q2: How can I best assess the purity of my final product?
-
A2: A combination of techniques is recommended. TLC is excellent for a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is standard. Purity confirmation and structural verification should be done using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[5][6]
Q3: My purified compound is colored, but the literature says it should be a white or off-white solid. What's the cause?
-
A3: Color often indicates the presence of trace, highly conjugated impurities or degradation products. This can sometimes happen if the compound is exposed to harsh conditions (strong acid/base) or excessive heat.[7] Consider treating a solution of your compound with a small amount of activated charcoal followed by hot filtration.[4] This can effectively remove colored impurities. Caution: Charcoal can also adsorb your product, so use it sparingly.
Q4: Is this compound stable? What are the recommended storage conditions?
-
A4: Iodinated aromatic compounds can be sensitive to light and air over long periods. While generally stable, it is best practice to store the purified solid in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[8]
Experimental Protocols & Data
Method 1: Purification by Automated Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
dot
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Protocol:
-
TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.3. A gradient of ethyl acetate in hexanes is a good starting point.
-
Sample Preparation (Dry Loading): Dissolve 1.0 g of crude this compound in a minimal volume of dichloromethane. Add 2-3 g of silica gel. Concentrate the slurry under reduced pressure until a fine, dry powder is obtained.[3]
-
Column Setup: Select a pre-packed silica gel column (e.g., 40 g). Equilibrate the column on an automated flash system with your starting solvent (e.g., 100% hexanes) for at least 2-3 column volumes.
-
Elution: Load the dry sample onto the system. Elute the compound using a linear gradient. For example, run a gradient from 0% to 50% ethyl acetate in hexanes over 20 column volumes. Monitor the elution profile using the UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient |
| TLC Development | 20-40% Ethyl Acetate in Hexanes |
| Target TLC Rf | 0.2 - 0.4 |
| Loading Method | Dry Loading with Silica Gel |
Method 2: Purification by Recrystallization
This method is effective for removing less soluble or more soluble impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
Technical Support Center: Synthesis of 5-iodo-6-methoxy-1H-indazole
Welcome to the technical support center for the synthesis of 5-iodo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to troubleshoot your synthesis, optimize your reaction conditions, and ensure the highest purity of your target compound.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues, their likely causes related to side product formation, and actionable solutions.
Question 1: After iodination of 6-methoxy-1H-indazole, my NMR spectrum shows multiple new aromatic signals, and TLC analysis reveals several closely-eluting spots in addition to my desired product. What are these impurities?
Answer: This is a common issue arising from the non-regioselective nature of electrophilic iodination on the activated indazole ring. The methoxy group at the 6-position is an activating ortho-, para-director, and the indazole nucleus itself has inherent reactivity at certain positions.
Probable Side Products:
-
Regioisomers of Iodination: Besides the desired 5-iodo isomer, you are likely forming other iodinated isomers. The most common are the 3-iodo and 7-iodo-6-methoxy-1H-indazoles. The electron-donating methoxy group can direct iodination to the ortho position (C5 and C7).
-
Di-iodinated Products: Under forcing conditions or with an excess of the iodinating agent, di-substitution can occur, leading to products such as 3,5-diiodo-6-methoxy-1H-indazole.
-
Starting Material: Incomplete reaction will result in the presence of unreacted 6-methoxy-1H-indazole.
Troubleshooting and Solutions:
| Side Product | Probable Cause | Recommended Solution |
| 3-Iodo and 7-Iodo Isomers | Non-regioselective iodination due to electronic activation from the methoxy group. | Carefully control the reaction temperature, keeping it as low as feasible to increase selectivity. Use a milder iodinating agent, such as N-iodosuccinimide (NIS), which can offer better regioselectivity compared to harsher reagents.[1] |
| Di-iodinated Products | Excess iodinating agent or prolonged reaction time. | Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents). Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Unreacted Starting Material | Insufficient iodinating agent, low reaction temperature, or short reaction time. | Ensure complete dissolution of the starting material. A slight excess of the iodinating agent (up to 1.2 equivalents) can be used, but this must be balanced with the risk of di-iodination. |
Purification Strategy: These regioisomers often have very similar polarities, making separation challenging. High-performance column chromatography using a shallow solvent gradient is typically required. In some cases, fractional crystallization can be effective if there are sufficient differences in solubility between the isomers.[1]
Question 2: I observe unexpected peaks in the aliphatic region of my ¹H NMR spectrum, and my mass spectrometry data shows masses corresponding to the addition of an alkyl or acetyl group to my product. What is the source of this contamination?
Answer: The appearance of these unexpected signals suggests that N-alkylation or N-acylation of the indazole ring has occurred. The indazole nitrogen (N1 and N2) is nucleophilic and can react with electrophiles present in the reaction mixture.[2][3]
Probable Side Products:
-
N1- and N2-Alkyl Isomers: If your solvents (like DMF or DMA) have degraded to produce reactive species, or if there are residual alkyl halides from previous steps, N-alkylation can occur, leading to a mixture of N1- and N2-alkylated 5-iodo-6-methoxy-1H-indazoles.[4]
-
N-Acetylated Product: If acetic anhydride or acetyl chloride were used in a preceding step (for example, in a Jacobson synthesis of the indazole core) and not completely removed, N-acetylation can occur.
dot
Caption: N-Alkylation side reaction of the indazole core.
Troubleshooting and Solutions:
| Side Product | Probable Cause | Recommended Solution |
| N1- and N2-Alkyl Isomers | Presence of alkylating agents as impurities. | Use high-purity, freshly distilled solvents. Ensure all reagents from previous synthetic steps are completely removed. |
| N-Acetylated Product | Carryover of acetylating agents. | Thoroughly purify the 6-methoxy-1H-indazole intermediate before iodination. |
Purification Strategy: The N1 and N2 isomers can sometimes be separated by column chromatography, but their separation can be difficult. The choice of eluent is critical, and a systematic screening of solvent systems is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-methoxy-1H-indazole, the precursor for my target molecule, and what are the potential side products from this step?
A1: A common and effective method for the synthesis of 6-methoxy-1H-indazole is the diazotization of 4-methoxy-2-methylaniline, followed by intramolecular cyclization.[5] This is a variation of the Jacobson indazole synthesis.
dot
Caption: Synthetic workflow for 6-methoxy-1H-indazole.
Potential side products from this initial stage include:
-
Phenolic Impurities: The diazonium salt intermediate can react with water to form a phenol, especially if the temperature is not strictly controlled.[6]
-
Azo Compounds: The diazonium salt can couple with the starting aniline or another electron-rich aromatic species to form colored azo compounds.[6]
-
Incomplete Cyclization: Residual diazonium salt or other intermediates may be present if the cyclization is not driven to completion.
To minimize these side products, it is crucial to maintain a low temperature (0-5 °C) during diazotization and to control the pH of the reaction mixture carefully.
Q2: Are there any stability concerns with the methoxy group during the iodination reaction?
A2: The methoxy group is generally stable under most iodination conditions. However, in the presence of strong acids and high temperatures, there is a theoretical risk of ether cleavage. It is advisable to use the mildest possible conditions for iodination to avoid any potential degradation of the methoxy group.
Q3: My final product appears to be degrading over time, showing new impurities upon storage. What could be causing this?
A3: Iodo-substituted indazoles can be sensitive to light and air. Photodegradation can lead to the formation of radical species and subsequent decomposition. Oxidation of the indazole ring can also occur. It is recommended to store the purified this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to ensure its long-term stability.
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-1H-indazole
-
To a stirred solution of 4-methoxy-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or HPLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodination of 6-methoxy-1H-indazole
-
Dissolve 6-methoxy-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired 5-iodo isomer from other regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. d-nb.info [d-nb.info]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-iodo-6-methoxy-1H-indazole
Welcome to the technical support center for 5-iodo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in organic solvents. Our goal is to provide you with practical, evidence-based strategies to ensure the successful progression of your experiments.
Introduction: Understanding the Solubility Hurdle
This compound is a heterocyclic aromatic compound with potential applications in pharmaceutical research. However, like many complex organic molecules, it can exhibit low solubility in common organic solvents, a significant hurdle in drug discovery and development.[1][2][3] Poor solubility can impede various stages of research, from initial screening and synthesis to formulation and in-vivo testing, often leading to inaccurate data and delayed timelines.[4][5] This guide provides a structured approach to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
A1: The solubility of a compound is governed by its physicochemical properties, including its crystal lattice energy, polarity, and the potential for hydrogen bonding. For this compound, the rigid indazole core, the presence of a hydrogen bond donor (N-H) and acceptor (methoxy group), and the large iodine atom contribute to a stable crystal structure that is often difficult to disrupt with solvent molecules. Overcoming this requires a tailored approach to solvent selection or the use of solubility enhancement techniques.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
A2: Absolutely. Poor solubility is a frequent cause of experimental irreproducibility. If the compound precipitates out of solution during the assay, the actual concentration exposed to the biological system will be lower and more variable than intended. This can lead to an underestimation of potency and misleading structure-activity relationships (SAR). It is crucial to ensure your compound is fully dissolved at the tested concentrations.
Q3: What are the first steps I should take when encountering a solubility problem with this compound?
A3: Start with a systematic solvent screening. Test a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, THF, DMSO) and polar protic (e.g., ethanol, methanol). Observe the dissolution behavior at room temperature and with gentle heating. If single solvents are ineffective, move on to binary solvent systems or the other advanced techniques detailed in this guide.
Q4: Are there any safety considerations when trying to dissolve this compound?
A4: Always consult the Safety Data Sheet (SDS) for this compound and for all solvents used. When heating solvents, do so in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Be aware of the boiling points and flammability of the solvents. Some organic solvents may have specific health hazards associated with them.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This troubleshooting guide provides a logical workflow for addressing the low solubility of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. [PDF] Overcoming the Challenge of Poor Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination with 5-iodo-6-methoxy-1H-indazole
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-iodo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you to overcome common challenges and successfully synthesize your target N-arylated indazoles, a crucial scaffold in medicinal chemistry.[1]
Introduction to the Challenge
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen (C-N) bonds.[1][2] However, its application to specific substrates like this compound presents a unique set of challenges. The electron-rich nature of the indazole ring, due to the methoxy substituent, can influence the oxidative addition step. Furthermore, the presence of the acidic N-H proton on the indazole ring can lead to competitive deprotonation and potential side reactions. This guide provides a systematic approach to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of this compound.
Question: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure your reagents and solvent are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst.[1]
-
-
Inappropriate Ligand: The ligand plays a critical role in the catalytic cycle. For electron-rich heterocyclic halides, bulky and electron-rich biarylphosphine ligands are often necessary to promote reductive elimination.
-
Insufficient Temperature: The reaction may be kinetically slow at the current temperature.
-
Solution: Incrementally increase the reaction temperature, typically in the range of 80-110 °C.[1] Monitor for potential decomposition of starting materials or product at higher temperatures.
-
-
Iodide Inhibition: Aryl iodides can sometimes be challenging substrates as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[4][5]
-
Solution: Choosing a solvent where the iodide salt byproduct has low solubility, such as toluene, can help mitigate this issue.[3]
-
Question: I'm observing significant formation of a hydrodehalogenated side product (6-methoxy-1H-indazole). What is causing this and how can I minimize it?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled. This typically occurs via a competing β-hydride elimination pathway.[2]
-
Cause: This side reaction is more prevalent with certain ligands and when the reductive elimination step is slow compared to β-hydride elimination.
-
Solutions:
-
Ligand Choice: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[2][6] This is a primary strategy to combat this side reaction.
-
Base Selection: While strong bases like NaOtBu are often used, they can sometimes promote side reactions. Consider screening a weaker base like Cs₂CO₃ or K₃PO₄, especially if your amine coupling partner is sensitive.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.5 equivalents) can help favor the desired coupling reaction.[1]
-
Question: My reaction is messy, with multiple unidentified byproducts. What are the possible side reactions with this substrate?
Answer:
The presence of the N-H proton and the methoxy group on the this compound can lead to specific side reactions:
-
N-Arylation of the Indazole: The acidic N-H of the indazole can compete with your amine nucleophile, leading to the formation of a dimer or reaction with another molecule of the aryl halide.
-
Solution: Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can be an effective strategy if N-arylation is a significant issue. However, this adds extra steps to your synthesis. Alternatively, careful selection of the base can sometimes minimize this. A weaker, non-nucleophilic base might be advantageous.
-
-
Competitive C-O Coupling: While less common than C-N coupling, under certain conditions, palladium can catalyze the formation of diaryl ethers.[2]
-
Solution: This is highly dependent on the catalyst system. Sticking to well-established ligands for amination should minimize the likelihood of C-O coupling.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for this reaction: Pd(OAc)₂ or Pd₂(dba)₃?
A1: Both are commonly used Pd(II) and Pd(0) sources, respectively.[1] Pd₂(dba)₃ is a direct source of Pd(0) and may be advantageous if the reduction of Pd(OAc)₂ is sluggish. However, Pd(OAc)₂ is often more stable and easier to handle. For improved reproducibility, consider using commercially available pre-catalysts where the ligand is already coordinated to the palladium center.[4]
Q2: What is the optimal choice of base for the amination of this compound?
A2: The choice of base is critical and substrate-dependent.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These generally lead to higher reaction rates.[3] However, they are less compatible with base-sensitive functional groups and can promote side reactions.[3][6]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are milder and offer better functional group tolerance.[6][7] They may require higher reaction temperatures or longer reaction times. For substrates with acidic protons like your indazole, a weaker base might be a good starting point to minimize side reactions.
Q3: Which solvent should I use?
A3: Anhydrous, aprotic solvents are standard.
-
Toluene and 1,4-Dioxane: These are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[1] Toluene can be particularly beneficial for aryl iodide substrates due to the poor solubility of iodide salts, which can help drive the reaction forward.[3]
-
Ethereal Solvents (e.g., THF, CPME): These are also viable options. The choice of solvent can influence the solubility of the reactants and the catalytic species, so screening may be necessary for optimal results.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[1] This allows you to track the consumption of your starting materials and the formation of your desired product, helping you determine the optimal reaction time.
Experimental Protocols
Starting Point Protocol
This protocol provides a general starting point for the amination of this compound. Optimization will likely be required for your specific amine.
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., tBuXPhos, 4-10 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of indazole).
-
Add the amine (1.1-1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) or a suitable pre-catalyst | Provides a direct source of Pd(0). Pre-catalysts offer enhanced reproducibility.[4] |
| Ligand | tBuXPhos (5 mol%) | Bulky, electron-rich ligand suitable for challenging heterocyclic substrates.[3] |
| Base | Cs₂CO₃ (2.0 equiv) | Mild base with good functional group tolerance, minimizes side reactions with the indazole N-H.[6] |
| Solvent | Toluene (anhydrous) | Good general solvent; helps precipitate iodide salts, mitigating catalyst inhibition.[3] |
| Temperature | 100 °C | A good starting point to ensure sufficient reaction rate. |
| Amine Stoichiometry | 1.2 equiv | A slight excess helps drive the reaction to completion. |
Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Troubleshooting 5-iodo-6-methoxy-1H-indazole NMR spectral analysis
Welcome to the technical support center for the NMR spectral analysis of 5-iodo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the structural elucidation of this molecule. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Structure and Numbering
To ensure clarity, all discussions will refer to the standard IUPAC numbering for the 1H-indazole ring system.
Caption: IUPAC Numbering for this compound.
Predicted Spectral Data
While a published, definitive spectrum for this compound is not consistently available across all databases, we can predict the approximate chemical shifts based on the electronic effects of the substituents on the indazole core. These predictions serve as a baseline for troubleshooting.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| NH (N1-H) | 10.0 - 13.0 | - | Broad singlet, highly dependent on solvent and concentration. |
| H-3 | - | ~95 - 105 | The iodine at C3 causes a significant upfield shift (shielding) of this carbon. |
| H-4 | 7.5 - 7.8 | ~120 - 125 | Appears as a singlet or a very narrowly split doublet. |
| H-7 | 7.0 - 7.3 | ~100 - 110 | Appears as a singlet or a very narrowly split doublet. |
| OCH₃ | 3.8 - 4.0 | ~55 - 60 | Sharp singlet. |
| C-3a | - | ~138 - 142 | |
| C-5 | - | ~115 - 120 | |
| C-6 | - | ~155 - 160 | Methoxy group causes a downfield shift. |
| C-7a | - | ~125 - 130 |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Common Peak Identification & Assignment Issues
Question 1: My aromatic signals are just two singlets. Is this correct? Why am I not seeing clear doublet coupling?
Answer: Yes, observing two singlets for the aromatic protons (H-4 and H-7) is highly probable for this substitution pattern.
-
Causality: The protons at positions 4 and 7 are separated by five bonds (a ⁵J coupling). While long-range couplings can sometimes be observed, they are typically very small (<1 Hz) and may not be resolved, especially on lower-field instruments or if line broadening is present.[1] The substituents at positions 5 and 6 disrupt the typical ortho and meta coupling patterns you would see in a less substituted benzene ring.
-
Troubleshooting Steps:
-
Improve Resolution: Ensure the spectrometer is well-shimmed. A poorly shimmed magnet is a common cause of peak broadening that can obscure small coupling constants.[2]
-
2D NMR: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. You should observe a cross-peak between the methoxy protons and one of the aromatic singlets, definitively assigning it as H-7. The other singlet would then be H-4.
-
Long-Range HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for smaller coupling constants (e.g., 2-4 Hz) can also be definitive. Look for correlations between:
-
H-4 and carbons C-3, C-5, and C-7a.
-
H-7 and carbons C-5, C-6, and C-3a.
-
-
Question 2: The chemical shift of my methoxy (OCH₃) group seems to have shifted significantly from the expected ~3.9 ppm. Why?
Answer: The chemical shift of a methoxy group is notoriously sensitive to its environment, particularly the choice of NMR solvent.[3]
-
Causality (Aromatic Solvent Induced Shift - ASIS): Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts, known as Aromatic Solvent Induced Shifts (ASIS).[4] These solvents form weak π-π stacking or dipole-dipole interactions with the solute. For a methoxy group, this interaction can cause either shielding (upfield shift) or deshielding (downfield shift) depending on its orientation relative to the aromatic solvent molecule.[3][4] In contrast, solvents like CDCl₃, DMSO-d₆, or acetone-d₆ will show different shifts due to their own unique electronic and polarity effects.[5][6]
-
Troubleshooting & Verification:
-
Confirm Solvent: Double-check the identity of the deuterated solvent used. Compare the residual solvent peak in your spectrum to established tables.[7][8][9][10][11]
-
Run in a Different Solvent: If you suspect a solvent-induced shift is complicating your analysis, acquire a spectrum in a different, non-aromatic solvent (e.g., CDCl₃ or acetone-d₆).[2][4] This can help confirm assignments by observing the relative shift changes.
-
Caption: Workflow for troubleshooting methoxy group shifts.
Category 2: Signal Broadening & Disappearance
Question 3: My aromatic or NH proton signals are unusually broad. What could be the cause?
Answer: Signal broadening in this molecule can stem from several factors, ranging from simple sample preparation issues to more complex chemical and physical phenomena.
-
Potential Causes & Solutions:
-
Poor Shimming/Sample Homogeneity: This is the most common cause.[2][12]
-
Protocol: Ensure your sample is fully dissolved and free of any particulate matter. Filter the sample if necessary. Re-shim the spectrometer, paying close attention to both spinning and non-spinning shims.[12]
-
-
Quadrupolar Relaxation from Iodine: The iodine atom (¹²⁷I) is a quadrupolar nucleus (spin > 1/2).[13] Nuclei directly bonded to or near a quadrupolar nucleus can experience rapid relaxation, leading to significant line broadening.[14][15][16] This effect would be most pronounced for C-3 and potentially H-4. While you cannot directly observe ¹²⁷I on a standard NMR spectrometer due to its extremely broad signals, its effect on adjacent nuclei is observable.[13]
-
Insight: This is an intrinsic property of the molecule. While you cannot eliminate it, understanding it helps in interpreting the spectrum. The broadening of the C-3 signal in the ¹³C NMR is a key indicator.
-
-
Chemical Exchange (NH Proton): The indazole N1-H proton is acidic and can exchange with trace amounts of water or other protic impurities in the solvent. This exchange can occur on a timescale that is intermediate relative to the NMR experiment, causing the peak to broaden.[2]
-
Protocol:
-
D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H spectrum. The broad NH peak should diminish or disappear completely as the proton is replaced by deuterium.[2]
-
Use Dry Solvent: Use freshly opened or properly dried deuterated solvent (e.g., DMSO-d₆ is very hygroscopic).
-
-
-
Tautomerism/Isomerization: Indazoles can exist in tautomeric forms (1H and 2H). While the 1H tautomer is generally more stable, slow interconversion between isomers or rotamers can lead to broadened signals.[17][18] Adding a trace amount of acid (like trifluoroacetic acid) can sometimes sharpen signals by catalyzing the exchange to a single, protonated species.[19]
-
Question 4: I am having trouble integrating the signals accurately, especially the broad NH proton.
Answer: Accurate integration of broad peaks is challenging. The integral value can be artificially low if the peak extends far into the baseline.
-
Causality: The integration algorithm sums the area under the curve. For a very broad peak, the "tails" of the peak can be lost in the baseline noise, leading to an underestimation of the number of protons.
-
Best Practices for Integration:
-
Manual Integration: Manually define the integration limits, extending them far out on both sides of the broad peak to include as much of the signal as possible.
-
Use a Known Standard: If precise quantification is necessary, add a known amount of an internal standard with a sharp, well-resolved peak in a clean region of the spectrum. Calibrate the integral of the standard to its known number of protons and use that to quantify your compound's signals.
-
Relaxation Delay (D1): For quantitative ¹H NMR, ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T₁ relaxation time of the protons in your molecule) to allow for full relaxation between scans. A short D1 can lead to signal saturation and inaccurate integrals.
-
Category 3: Advanced Topics & Impurities
Question 5: I see extra peaks in my spectrum that don't correspond to the product. How can I identify them?
Answer: Unidentified peaks are typically from residual solvents, starting materials, or side products.
-
Causality & Identification Workflow:
-
Residual Solvents: The most common impurities are solvents used during the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane, acetone).[2]
-
Starting Materials/Reagents: Compare the spectrum to the NMR of your starting materials. Synthesis of indazoles can sometimes involve reagents like tosylhydrazones or aniline derivatives whose signals might persist if the reaction or purification was incomplete.[20][21]
-
N¹ vs. N² Isomers: Alkylation or other substitutions on the indazole ring can sometimes lead to a mixture of N¹ and N² substituted products.[22] While your parent compound is 1H-indazole, synthetic precursors or side reactions could generate isomeric impurities.
-
Insight: The ¹³C chemical shifts are particularly useful for distinguishing N¹ and N² isomers. The shift of C3, for example, is known to be significantly different between the two forms.[23] 2D NMR techniques like HMBC and NOESY are essential for confirming the connectivity and substitution pattern.
-
-
Caption: Logical workflow for identifying unknown peaks.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Solvent effects in nuclear magnetic resonance spectroscopy. Part XV. Solvent shifts of methoxy-group resonances induced by trifluoroacetic acid as an aid to structure elucidation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. rsc.org [rsc.org]
- 22. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Iodo-6-Methoxy-1H-Indazole
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-iodo-6-methoxy-1H-indazole. Understanding the stability profile and potential degradation pathways of this molecule is critical for ensuring data integrity, optimizing reaction and storage conditions, and identifying potential impurities. This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
Based on the chemical structure, which includes an indazole core, an iodine substituent, and a methoxy group, this compound is susceptible to degradation through several mechanisms. These are most effectively revealed through forced degradation studies.[1] The primary anticipated pathways are:
-
Photodegradation: The carbon-iodine bond is often the most labile part of the molecule, particularly under photolytic (UV/Vis light) conditions.[2] Exposure to light can lead to homolytic cleavage of the C-I bond, resulting in de-iodination and the formation of 6-methoxy-1H-indazole. Furthermore, aromatic systems like indazole can be susceptible to photodegradation, potentially leading to complex rearrangements.[3] It has been shown that indazoles can undergo photochemical conversion into benzimidazoles under certain conditions.[4]
-
Oxidative Degradation: The electron-rich indazole ring is susceptible to oxidation.[1][5] Common laboratory oxidants or even atmospheric oxygen over long periods can lead to the formation of N-oxides or hydroxylated species, potentially leading to ring-opened byproducts.
-
Thermal Degradation: While the indazole core is generally thermally stable, high temperatures can promote decomposition.[6][7] The specific degradation profile under thermal stress would depend on the presence of other reagents or impurities.
-
Hydrolytic Degradation: The molecule is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under harsh acidic or basic conditions, degradation may occur, although the ether (methoxy) linkage is generally more stable to hydrolysis than an ester or amide.[8]
Q2: How do the iodo and methoxy substituents affect the stability of the indazole core?
The substituents play a significant role in the molecule's reactivity:
-
5-Iodo Group: As the weakest bond in the molecule, the C-I bond is the most likely site for initial degradation, especially photolytic cleavage.[2] This makes protecting the compound from light a critical handling parameter.
-
6-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring system. While this can enhance susceptibility to oxidative degradation, it generally does not introduce significant hydrolytic instability unless subjected to very strong acids.
Q3: What are the best practices for the handling and storage of this compound?
Proper handling and storage are crucial to maintain the integrity of the compound.
Solid Compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] A desiccator can be used to protect against moisture.[10] For long-term storage, refrigeration (-20°C) under an inert atmosphere (argon or nitrogen) is recommended.
-
Handling: Minimize exposure to ambient light. Use amber vials or wrap containers in aluminum foil.[3] Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE).[11]
Solutions:
-
Solvent Choice: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF.
-
Preparation: If aqueous buffers are required for experiments, prepare solutions fresh and use them immediately.[3]
-
Storage: If short-term storage of aqueous solutions is unavoidable, maintain a pH between 4 and 6, store at 2-8°C, and protect from light.[3] Avoid autoclaving, as the high temperatures can cause significant thermal degradation.[3]
Q4: How can I detect and quantify the degradation of this compound?
A stability-indicating analytical method is required to separate the parent compound from any potential degradation products.
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic or trifluoroacetic acid) is a good starting point.[3][12]
-
Peak Purity and Identification: A photodiode array (PDA) detector can assess peak purity. For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound concentration in solution. | Photodegradation: The solution is being exposed to ambient or UV light. | Work under subdued light. Use amber vials or foil-wrapped flasks for all solutions and during analysis.[3] |
| Oxidative Degradation: The solvent may contain dissolved oxygen or peroxides. | Use high-purity, degassed solvents. For sensitive experiments, prepare solutions under an inert atmosphere. | |
| Adsorption: The compound may be adsorbing to the surface of the container (e.g., certain plastics). | Use glass or polypropylene containers. Perform a recovery study to check for adsorption losses. | |
| Appearance of new, unidentified peaks in HPLC analysis. | Degradation of Parent Compound: The compound is degrading under the storage or experimental conditions. | Immediately analyze a freshly prepared solution to confirm the new peaks are not present initially. Perform a forced degradation study (see Protocol 1) to systematically identify degradation products under specific stress conditions (light, heat, acid, base, oxidant).[1][3] |
| Contaminated Solvent/Reagent: Impurities in the solvents or reagents are being detected. | Analyze a solvent blank to rule out contamination. Use HPLC-grade solvents for all preparations. | |
| Inconsistent results from stability studies. | Variable Experimental Conditions: Minor fluctuations in temperature, light exposure, or reagent concentrations. | Tightly control all experimental parameters. Use calibrated equipment (ovens, light chambers). Ensure precise preparation of all stress reagents. |
| Post-Stress Sample Degradation: The sample continues to degrade after the stress period but before analysis. | Neutralize acidic or basic samples immediately after the stress period.[1] Store all stressed samples at low temperatures (2-8°C) and protected from light until HPLC injection.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to deliberately stress the compound to identify potential degradation products and establish degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. A control sample (1 mL stock + 1 mL water/acetonitrile) should be stored at 2-8°C in the dark.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Purified water. Incubate at 80°C for 48 hours, protected from light.[3]
-
Photolytic Degradation: Prepare a 100 µg/mL solution in methanol:water (1:1). Expose to a light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[3] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Pathway Investigated |
| Acid Hydrolysis | 1 M HCl | 60°C, 24 h | Hydrolytic stability |
| Base Hydrolysis | 1 M NaOH | 60°C, 24 h | Hydrolytic stability |
| Oxidation | 6% H₂O₂ | Room Temp, 24 h | Oxidative stability |
| Thermal | Heat | 80°C, 48 h (in solution) | Thermal stability |
| Photolytic | Light (ICH Q1B) | Room Temp | Photostability (De-iodination) |
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 15% B
-
5-25 min: 15% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Diagram 1: Potential Degradation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.unipv.it [iris.unipv.it]
- 9. 6-Iodo-1-methyl-1H-indazole | 1214899-83-8 [sigmaaldrich.com]
- 10. towson.edu [towson.edu]
- 11. aksci.com [aksci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Removal of Residual Palladium from 5-Iodo-6-Methoxy-1H-Indazole Reactions
Welcome to the technical support center for chemists and researchers engaged in the synthesis of indazole-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of removing residual palladium from reactions involving 5-iodo-6-methoxy-1H-indazole. Given the importance of this scaffold in medicinal chemistry and the stringent regulatory limits on heavy metal impurities in active pharmaceutical ingredients (APIs), effective palladium removal is a critical step in ensuring the purity and safety of your final compounds.[1][2]
This resource is designed to be a practical, field-proven guide, moving beyond simple procedural lists to explain the underlying chemical principles that govern the success of your purification strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives synthesized via palladium-catalyzed cross-coupling reactions.
Issue 1: My final compound is still contaminated with palladium after column chromatography. What should I do next?
This is a common scenario, as chromatography alone is often insufficient for reducing palladium to the parts-per-million (ppm) levels required for pharmaceutical applications.[3][4][5][6] The indazole nitrogen and methoxy oxygen on your core structure can chelate with palladium species, causing them to co-elute with your product.
Root Cause Analysis & Recommended Actions:
-
Palladium Speciation: The residual palladium in your reaction mixture is not a single species. It can exist as Pd(0), Pd(II), and various ligand complexes. Your chosen purification method must be effective against the specific forms of palladium present.
-
Post-Chromatography Scavenging: This is the most robust solution. After isolating your product via chromatography, dissolve it in a suitable solvent and treat it with a palladium scavenger.
dot
Caption: Post-Chromatography Scavenging Workflow.
Detailed Protocol: Post-Chromatography Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol) at a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) relative to the initial amount of palladium catalyst used in the reaction.[7][8]
-
Stirring: Stir the suspension at room temperature for 4-16 hours.[8] In some cases, gentle heating (40-50 °C) can improve scavenging efficiency, but monitor for product stability.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the celite pad with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the final product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specifications.[9]
| Scavenger Type | Typical Loading (equiv. to Pd) | Temperature | Time (h) | Pros | Cons |
| Thiol-Functionalized Silica | 3-5 | RT - 50°C | 4-16 | High selectivity, good for various Pd species.[10][11] | Higher cost than carbon. |
| Thiourea-Functionalized Silica | 3-5 | RT - 50°C | 4-16 | Very effective for a broad range of Pd species.[7] | Higher cost than carbon. |
| Activated Carbon | 10-20 wt% | RT - 60°C | 2-18 | Cost-effective.[12][13] | Can lead to product loss through non-specific adsorption.[14][15] |
| MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) | 3-5 | RT | 4-16 | High efficiency, good for various Pd species.[13][16] | Higher cost than carbon. |
Issue 2: I am experiencing significant product loss when using activated carbon for palladium removal.
Activated carbon is a popular choice due to its low cost, but its non-specific nature can lead to the adsorption of your desired product, especially with planar, aromatic structures like indazoles.
Optimization Strategies:
-
Minimize the Amount: Titrate the amount of activated carbon used. Start with a lower loading (e.g., 5 wt%) and incrementally increase it, analyzing both palladium removal and product recovery at each step.
-
Solvent Selection: The choice of solvent can influence the binding of your product to the carbon surface. A solvent in which your product is highly soluble may reduce its adsorption.
-
Temperature Control: Perform the scavenging at room temperature initially. Increased temperature can sometimes enhance palladium binding but may also increase product adsorption.
-
Alternative Adsorbents: Consider synthetic carbon adsorbents like Carboxen®, which are designed for high metal scavenging with minimal API loss.[14]
Issue 3: My palladium removal is inconsistent from batch to batch.
Inconsistent results often point to subtle variations in the reaction work-up or the state of the palladium species.
Troubleshooting Checklist:
-
Standardize Work-up Procedure: Ensure that the initial work-up (e.g., aqueous washes, extractions) is identical for every batch. Changes in pH can alter the palladium species in solution.
-
Atmosphere Control: After the reaction is complete, exposure to air can oxidize Pd(0) to Pd(II), which may have different affinities for your chosen scavenger. Consider performing the work-up and scavenging under an inert atmosphere (e.g., Nitrogen).
-
Aging of the Reaction Mixture: Do not let the crude reaction mixture sit for extended periods before purification. Palladium species can aggregate or precipitate in forms that are more difficult to remove.
-
Scavenger Quality: Ensure your scavenger has not degraded. Store functionalized silica scavengers in a cool, dry place.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of palladium contamination in my reaction?
Palladium contamination originates from the catalyst used in cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig, which are commonly employed to functionalize the this compound core.[1][17] The catalyst and its byproducts can remain in the product stream even after initial work-up procedures.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[14] Palladium is classified as a Class 2B element, and for oral administration, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g or less.[13][14]
Q3: Can I use recrystallization to remove palladium impurities?
Recrystallization can be an effective method for purifying your final product and reducing palladium levels.[15][18][19] The principle is that the desired compound will selectively crystallize out of a supersaturated solution, leaving the impurities, including palladium species, in the mother liquor.[18][20][21][22]
dot
Caption: The Principle of Recrystallization for Purification.
Tips for Effective Recrystallization for Palladium Removal:
-
Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Use of Additives: The addition of a chelating agent, such as N-acetylcysteine or thiourea, to the crystallization solvent can help to keep the palladium species dissolved in the mother liquor.[9]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-ordered crystals, which are less likely to trap impurities.
Q4: What is the difference between homogeneous and heterogeneous palladium catalysts in the context of removal?
-
Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are soluble in the reaction medium.[23] This makes their removal more challenging as they need to be scavenged or precipitated out of solution.[24]
-
Heterogeneous Catalysts (e.g., Pd/C) are solids that are insoluble in the reaction medium.[23] They can, in principle, be removed by simple filtration. However, leaching of palladium from the solid support can still occur, necessitating a subsequent scavenging step.
Q5: Are there any preventative measures I can take to minimize palladium contamination from the outset?
Yes, proactive measures can significantly ease the purification burden:
-
Catalyst Loading: Use the lowest effective catalyst loading for your reaction. Optimization studies to minimize the amount of palladium are highly recommended.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can lead to catalyst degradation and the formation of more complex palladium species that are harder to remove.
-
Ligand Choice: The choice of ligand can influence the stability of the palladium catalyst and its propensity to leach into the product stream.
By implementing these troubleshooting strategies and understanding the principles behind palladium removal, you can develop a robust and reproducible purification process for your this compound derivatives, ensuring high purity and compliance with regulatory standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. silicycle.com [silicycle.com]
- 8. Metal Scavengers [sigmaaldrich.com]
- 9. arborassays.com [arborassays.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 20. Home Page [chem.ualberta.ca]
- 21. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 24. spinchem.com [spinchem.com]
Technical Support Center: Scale-Up Synthesis of 5-iodo-6-methoxy-1H-indazole
Introduction
5-iodo-6-methoxy-1H-indazole is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly kinase inhibitors. As research projects progress from bench-scale discovery to preclinical and clinical development, the demand for this intermediate in larger quantities necessitates a robust, scalable, and economically viable synthetic process.
Transitioning from gram-scale laboratory procedures to kilogram-scale production presents a unique set of challenges. Issues such as reaction kinetics, heat transfer, impurity profiles, and reagent handling, which are often manageable on a small scale, can become critical obstacles during scale-up. This technical support guide is designed to provide researchers, process chemists, and drug development professionals with practical, field-proven insights into the common challenges encountered during the scale-up synthesis of this compound. It offers a structured approach to troubleshooting common problems and provides answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of this compound?
A1: The primary challenges pivot around the two core transformations: the formation of the indazole ring via diazotization and cyclization, and the regioselective iodination. On a large scale, these challenges are magnified:
-
Thermal Management: The diazotization of the precursor aniline is a highly exothermic reaction. Inadequate heat dissipation in large reactors can lead to a runaway reaction, decomposition of the thermally sensitive diazonium salt, and the formation of hazardous nitrogen oxides.[1][2] This results in significantly reduced yields and a complex impurity profile, including phenolic byproducts.
-
Handling of Intermediates: The diazonium salt intermediate is often unstable and is typically not isolated, requiring a seamless "one-pot" or telescopic process.[3][4] Ensuring complete conversion and controlled cyclization on a large scale requires precise control over addition rates and temperature.
-
Regioselectivity of Iodination: If the synthetic strategy involves iodinating the 6-methoxy-1H-indazole precursor, achieving exclusive iodination at the C5 position can be difficult. Competing iodination at other positions, such as C3 or C7, can lead to isomeric impurities that are challenging to separate from the desired product on a large scale.[5]
-
Purification: Lab-scale purification often relies on column chromatography. This method is generally not economically or practically viable for multi-kilogram production. Developing a robust crystallization or salt-formation protocol for the final product is crucial for achieving the high purity required for pharmaceutical applications.[5][6][7]
Q2: What are the most viable synthetic routes for the large-scale production of this compound?
A2: Two primary strategies are considered most amenable for scale-up, each with distinct advantages and disadvantages.
-
Route A: Diazotization and Cyclization of a Pre-functionalized Aniline. This is often the preferred industrial route. It starts from a substituted aniline, such as 4-iodo-5-methoxy-2-methylaniline. The synthesis proceeds via diazotization followed by an intramolecular cyclization to form the indazole core directly.[3][4]
-
Pros: Excellent control over regiochemistry as the substitution pattern is set by the starting material. It is typically a high-yielding process.
-
Cons: The synthesis and availability of the substituted aniline starting material can be a cost driver and may involve multiple steps itself.
-
-
Route B: Iodination of 6-methoxy-1H-indazole. This route begins with the more readily available 6-methoxy-1H-indazole, which is then subjected to electrophilic iodination.
-
Pros: The starting material, 6-methoxy-1H-indazole, is often more commercially accessible.
-
Cons: The primary challenge is controlling the regioselectivity of the iodination. The indazole ring has multiple reactive sites, and forcing iodination at C5 may require specific directing groups or carefully optimized conditions, often leading to mixtures of isomers.[5]
-
The choice between these routes depends on a thorough evaluation of starting material cost, process safety, and the feasibility of achieving the required purity specifications at scale.
Q3: What are the critical safety considerations for this synthesis?
A3: Safety is paramount. A thorough risk assessment is mandatory. Key hazards include:
-
Diazonium Salt Instability: Diazonium salts, particularly in their solid, dry state, can be explosive. All procedures should be designed to keep the diazonium intermediate in a cold, aqueous solution and use it immediately in the subsequent step.[1][2]
-
Thermal Runaway: As mentioned, the diazotization step is highly exothermic. A reliable and powerful reactor cooling system is essential. The addition of the sodium nitrite solution must be slow and controlled, with continuous monitoring of the internal reaction temperature.
-
Iodinating Agents: Reagents like N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) are corrosive and powerful oxidizing agents. Appropriate personal protective equipment (PPE) must be used, and measures to control dust or vapor exposure are necessary.
-
Solvent Handling: Large volumes of organic solvents present flammability risks. All equipment must be properly grounded, and the processing area should be well-ventilated and equipped with appropriate fire suppression systems.
Troubleshooting Guide: Scale-Up Synthesis
This guide addresses specific issues that may arise during the scale-up of the preferred synthetic route involving the diazotization of 4-iodo-5-methoxy-2-methylaniline.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield of Crude Product (<70%) | 1. Incomplete Diazotization: Insufficient sodium nitrite or decomposition of the diazonium salt due to temperature spikes. | 1. Optimize Nitrite Stoichiometry: Ensure a slight excess (1.05-1.10 eq.) of sodium nitrite is used. Improve Temperature Control: Use a jacketed reactor with a reliable cooling system to maintain the temperature strictly between 0-5 °C during nitrite addition. Slow, subsurface addition via a dosing pump is recommended to prevent localized heating. |
| 2. Side Reactions: Formation of phenolic impurities from the reaction of the diazonium salt with water. | 2. Maintain Acidity: Ensure the reaction medium remains strongly acidic (e.g., using H₂SO₄ or HCl) throughout the diazotization, as this stabilizes the diazonium salt and suppresses phenol formation. | |
| High Levels of Impurities in Crude Product | 1. Unreacted Starting Aniline: Incomplete diazotization. | 1. Monitor Reaction Completion: Use an in-process control (IPC) like HPLC or a colorimetric test (e.g., starch-iodide paper for excess nitrous acid) to confirm the complete consumption of the starting aniline before proceeding.[1] |
| 2. Formation of Azo-Coupled Dimers: Self-coupling of the diazonium salt with unreacted aniline. | 2. Control Addition Rate: A slow and steady addition of the sodium nitrite solution ensures that the concentration of the diazonium salt remains low, minimizing the rate of side reactions like azo coupling. | |
| Difficult Filtration of the Product | 1. Product Oiling Out: The product separates as an oil or tar instead of a crystalline solid. | 1. Optimize Isolation Conditions: Ensure the reaction mixture is sufficiently cooled before filtration. Consider adding an anti-solvent or adjusting the pH slowly to promote the formation of a filterable solid. |
| 2. Fine Particle Size: The product precipitates as very fine particles that clog the filter. | 2. Control Precipitation Rate: Slow down the precipitation process by adjusting the rate of pH change or anti-solvent addition. A controlled "aging" period where the slurry is stirred at a constant temperature can promote crystal growth. | |
| Final Product Fails Purity Specification After Crystallization | 1. Isomeric Impurities: Presence of isomers from the starting material or side reactions. | 1. Source High-Purity Starting Materials: The purity of the final product is highly dependent on the purity of the starting aniline. Re-evaluate Crystallization Solvent System: Screen a variety of solvent/anti-solvent systems. A multi-step purification involving a primary crystallization followed by a re-slurry or second crystallization may be necessary. |
| 2. Trapped Solvents/Reagents: Residual solvents or inorganic salts are trapped within the crystal lattice. | 2. Optimize Washing and Drying: Ensure the filter cake is washed thoroughly with an appropriate solvent to remove residual mother liquor. Optimize the drying process (temperature and vacuum) to remove residual solvents without causing product degradation. |
Visualized Workflow and Logic
Scale-Up Synthesis Process Flow
The following diagram outlines the critical stages in a scalable synthesis of this compound.
Caption: A typical process flow diagram for the scale-up synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing and resolving low yield issues during scale-up.
Caption: A decision tree for troubleshooting low product yield.
Scalable Experimental Protocol
Disclaimer: This protocol is a representative example based on established principles of indazole synthesis.[3][4] It must be thoroughly tested and optimized at a small scale before attempting a large-scale run. All operations must be conducted under the supervision of trained chemists in a facility equipped for kilogram-scale synthesis.
Reaction: Diazotization and cyclization of 4-iodo-5-methoxy-2-methylaniline.
Materials & Equipment:
-
Jacketed glass reactor (appropriate volume) with overhead stirring, temperature probe, and addition funnel/pump.
-
4-iodo-5-methoxy-2-methylaniline (1.0 eq.)
-
Sulfuric Acid (98%) (approx. 3.0-4.0 eq.)
-
Sodium Nitrite (1.05 eq.)
-
Deionized Water
-
Sodium Hydroxide solution (e.g., 50% w/w)
-
Toluene or other suitable organic solvent for workup.
Procedure:
-
Charge Reactor: Charge the jacketed reactor with deionized water and sulfuric acid. Cool the mixture to 0-5 °C with vigorous stirring.
-
Substrate Addition: Slowly add the 4-iodo-5-methoxy-2-methylaniline to the cold acid solution, maintaining the temperature below 10 °C. Stir until a uniform slurry or solution is formed.
-
Prepare Nitrite Solution: In a separate vessel, dissolve sodium nitrite in deionized water.
-
Diazotization: Slowly add the sodium nitrite solution to the reactor via a subsurface addition tube over 2-3 hours. CRITICAL: Maintain the internal temperature between 0-5 °C throughout the addition. A rapid temperature increase indicates a potential runaway condition.
-
Reaction Completion: After the addition is complete, stir the mixture at 0-5 °C for an additional 60 minutes. Verify the absence of starting material by a pre-validated IPC method (e.g., TLC or HPLC).
-
Cyclization/Work-up: Allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) over 2-4 hours. The cyclization to the indazole occurs during this warming phase.
-
Neutralization & Precipitation: Cool the reaction mixture back down to 10-15 °C. Slowly add a solution of sodium hydroxide to adjust the pH to 7-8. The product will precipitate as a solid. CAUTION: This neutralization is exothermic.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Purify the crude solid by crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) to achieve the desired purity specifications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Regioisomer Formation in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the persistent challenge of regioisomerism in their synthetic routes. Indazole scaffolds are privileged structures in drug discovery, but controlling substitution at the N1 versus N2 positions is a frequent and critical hurdle. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to selectively synthesize the desired indazole regioisomer.
Section 1: The Root Cause: Understanding Indazole Tautomerism and Nucleophilicity
Before troubleshooting, it's crucial to understand the fundamental chemical principles that give rise to regioisomeric mixtures. The indazole ring exhibits annular tautomerism; the proton on the pyrazole moiety can reside on either nitrogen, leading to the 1H- and 2H-indazole forms.[1][2] The 1H-tautomer is generally the more thermodynamically stable and thus the predominant form in solution.[3][4][5][6][7][8]
When deprotonated with a base, the resulting indazolide anion is an ambident nucleophile , with electron density distributed across both N1 and N2.[9] This means that an incoming electrophile (e.g., an alkyl halide) can attack either nitrogen, leading to a mixture of products. The final N1:N2 ratio is not random; it is dictated by a complex interplay of steric effects, electronics, and reaction conditions that favor either kinetic or thermodynamic control.[3][9][10][11]
-
Thermodynamic Control: These conditions (often higher temperatures, longer reaction times, or conditions allowing for equilibration) favor the formation of the most stable product. For indazoles, this is typically the N1-substituted isomer.[5][6][8][11][12][13]
-
Kinetic Control: These conditions (often low temperatures, strong non-equilibrating conditions) favor the formation of the product that is formed fastest. This can sometimes be the N2-substituted isomer.[3][8][11][13]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during indazole functionalization and ring synthesis.
Post-Modification of the Indazole Core (Alkylation & Arylation)
This is the most frequent scenario where regioisomerism becomes a problem. Direct substitution on a pre-formed indazole ring requires careful control of conditions.
Q: My standard alkylation (e.g., K₂CO₃ in DMF) yields an inseparable mixture of N1 and N2 isomers. How can I improve N1 selectivity?
A: This is a classic problem arising from conditions that do not strongly favor one pathway. To achieve high N1 selectivity, you need to promote thermodynamic control.
-
Primary Recommendation: Switch your base and solvent to sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) .[5][6][10] This combination is the industry standard for promoting N1-alkylation.[5][6][9][10]
-
The Causality: The Na⁺ cation is believed to form a tight ion pair, coordinating with the N2 lone pair and, if present, a Lewis basic group at the C3 position (like an ester or amide).[9][10][14] This coordination sterically encumbers the N2 position, effectively directing the incoming electrophile to attack the N1 position.[9][10] Running the reaction at slightly elevated temperatures (e.g., 50 °C) can ensure it reaches thermodynamic equilibrium, further favoring the stable N1 product.[5][7]
Q: I need to synthesize the N2-alkylated isomer, but my reaction always gives the N1 product. What strategies favor N2 substitution?
A: Selectivity for the N2 position requires circumventing the thermodynamic preference for N1. This can be achieved through several methods:
-
Exploit Steric Hindrance: If your synthesis allows, introduce a bulky or electron-withdrawing substituent at the C7 position (e.g., -NO₂ or -CO₂Me).[5][6] This group physically blocks the N1 position, forcing alkylation to occur at the less hindered N2 site, even with conditions like NaH/THF.[3][5][6][14]
-
Use the Mitsunobu Reaction: The Mitsunobu reaction (an alcohol, PPh₃, and an azodicarboxylate like DEAD or DIAD) often shows a kinetic preference for the N2 position.[1][3] For some substrates, this can provide a reliable, albeit inverted, N1:N2 ratio compared to standard alkylations.[5][6][7]
-
Transition Metal Catalysis: For N-arylation, copper-catalyzed Ullmann-type couplings can be highly selective for the N2 position.[15] Conditions using CuI or CuCl with diaryliodonium salts have been shown to give exclusively N2-arylated products.[15][16][17][18][19] The mechanism is thought to involve a specific coordination of the indazole's N2 to the copper center.[15]
| Parameter | Favors N1-Substitution (Thermodynamic Product) | Favors N2-Substitution (Kinetic or Directed Product) | Rationale |
| Base | Strong, non-dissociating bases (e.g., NaH).[5][6] | Weaker bases (K₂CO₃, Cs₂CO₃) can sometimes give more N2, but often result in mixtures.[3][9] | NaH forms a tight ion pair with the indazolide, sterically shielding N2.[9][10] |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane).[5][9] | Polar aprotic (e.g., DMF, DMSO).[6][9] | Non-polar solvents maintain the tight ion pair. Polar solvents solvate the cation, freeing the anion and leading to less selectivity.[9] |
| Substituents | Electron-withdrawing group at C3 (e.g., -CO₂Me).[9] | Bulky or electron-withdrawing group at C7 (e.g., -NO₂).[3][5][6] | C3 groups can chelate the cation, enhancing the directing effect to N1. C7 groups sterically block access to N1. |
| Specific Method | NaH in THF with alkyl halide/tosylate.[5][6] | Mitsunobu reaction (ROH, PPh₃, DEAD).[3][5] Copper-catalyzed arylation.[15][16] | These methods operate under different mechanisms that kinetically favor the N2 position or involve N2-selective catalyst coordination. |
Table 1: Influence of Reaction Conditions on N-Alkylation/Arylation Regioselectivity
Regiocontrol During Indazole Ring Formation
Sometimes, the most effective strategy is to build the ring in a way that pre-determines the substitution pattern, avoiding the issue of post-modification altogether.
Q: I am planning a de novo synthesis. Which cyclization reactions offer inherent regiocontrol?
A: Choosing the right ring-forming reaction is a powerful way to control regiochemistry from the start.
-
For 2H-Indazoles (N2-substituted): The Davis-Beirut Reaction is a robust and reliable method for constructing the 2H-indazole core.[20][21] This reaction typically involves the base-mediated cyclization of an N-substituted 2-nitrobenzylamine, proceeding through a key nitroso imine intermediate to form the N-N bond, yielding the 2H-indazole scaffold directly.[20][21][22]
-
For 1H-Indazoles (N1-substituted): A modified Fischer Indole Synthesis approach, using N-substituted arylhydrazines and a suitable carbonyl partner, can provide regioselective access to 1H-indazoles.[5][7] The regioselectivity of the key[15][15]-sigmatropic rearrangement step is influenced by the steric and electronic nature of the substituents on both the hydrazine and the carbonyl component.[23][24] Generally, using an N-alkyl or N-arylhydrazine as a starting material will install that substituent at the N1 position.[5][7]
Section 3: Validated Experimental Protocols
The following protocols are representative examples for achieving high regioselectivity. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)
This protocol is adapted from methodologies known to provide excellent N1-selectivity for a variety of indazole substrates.[5][6][7]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: Hydrogen gas is evolved. Ensure proper ventilation and quenching procedures.
-
-
Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Add the alkyl halide or tosylate (1.1 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50 °C and stir overnight, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
Protocol 3.2: Selective N2-Arylation using Copper Catalysis
This protocol is a general method for the ligand-free, copper-catalyzed N-arylation of indazoles, which can favor the N2 isomer.[16]
-
Preparation: To an oven-dried reaction vial, add copper(I) iodide (CuI, 0.1-0.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the 1H-indazole (1.0 equiv).
-
Reagent Addition: Add the aryl bromide (1.5 equiv) followed by anhydrous, degassed N,N-dimethylformamide (DMF).
-
Reaction: Seal the vial tightly with a screw cap and place the mixture in a preheated oil bath at 130 °C. Stir vigorously for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (3x) to remove DMF. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N2-arylated indazole.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 19. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 20. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 22. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchwithnj.com [researchwithnj.com]
- 24. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." This means it can bind to a wide range of biological targets, leading to a plethora of pharmacologically active compounds. Indeed, indazole derivatives are key components in drugs for treating cancer (e.g., Niraparib, Pazopanib), inflammation, and HIV.[1]
The inherent value of the indazole core has spurred the development of a diverse array of synthetic methodologies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts efficiency, cost, and the accessibility of novel analogues. This guide provides a comparative analysis of key indazole synthesis methods, offering insights into their mechanisms, advantages, limitations, and practical applications. We will delve into both classical and contemporary strategies, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research endeavors.
Classical Approaches to Indazole Synthesis: Time-Tested Methodologies
The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles
The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles, proceeding through an N-N bond-forming heterocyclization.[3][4] This reaction is particularly attractive due to its use of readily available starting materials and avoidance of toxic metals.[4] It can be performed under both acidic and basic conditions, offering flexibility in substrate choice and functional group tolerance.[3][4]
Mechanism and Rationale:
The reaction typically starts from an o-nitrobenzylamine derivative. Under basic conditions, a key o-nitrosobenzylidene imine intermediate is proposed to form.[3][4] This intermediate then undergoes an intramolecular cyclization to yield the 2H-indazole. The choice of base and solvent can significantly influence the reaction outcome.[5]
Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction
Materials:
-
N-substituted 2-nitrobenzylamine
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine in methanol.
-
Add a solution of potassium hydroxide in water to the methanolic solution.
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a designated period (e.g., 6 hours).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2H-indazole.
Modern Synthetic Strategies: Precision and Efficiency
The evolution of organic synthesis has introduced a host of powerful techniques for constructing the indazole core with greater efficiency and control. These modern methods often employ transition-metal catalysis, cycloaddition reactions, and innovative technologies like flow chemistry.
Transition-Metal-Catalyzed C-H Activation/Annulation: An Atom-Economical Approach
Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing indazoles.[7] These methods often involve the use of rhodium, palladium, or cobalt catalysts to forge C-N and N-N bonds in a single step from simple precursors.[1][7]
Mechanism and Rationale:
A common approach involves the reaction of an aryl precursor bearing a directing group (e.g., an imine or azobenzene) with a coupling partner. The transition metal catalyst facilitates the activation of a C-H bond ortho to the directing group, followed by annulation with the coupling partner to construct the indazole ring. The use of an oxidant is often required to regenerate the active catalyst.[7]
Experimental Protocol: Rhodium-Catalyzed Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes [1]
Materials:
-
Imidate ester
-
Nitrosobenzene
-
[Cp*RhCl₂]₂ (catalyst)
-
Cu(OAc)₂ (co-catalyst/oxidant)
-
Solvent (e.g., DCE)
Procedure:
-
To a reaction vessel, add the imidate ester, nitrosobenzene, [Cp*RhCl₂]₂, and Cu(OAc)₂.
-
Add the solvent under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a defined period.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1H-indazole.
[3+2] Cycloaddition Reactions: Convergent Synthesis of the Indazole Core
[3+2] Cycloaddition reactions offer a convergent and highly efficient route to indazoles. A particularly powerful variant involves the reaction of arynes with diazo compounds or their precursors.[8][9][10] This method allows for the rapid construction of the indazole skeleton with good control over substitution patterns.
Mechanism and Rationale:
Arynes, highly reactive intermediates, are typically generated in situ from o-(trimethylsilyl)aryl triflates in the presence of a fluoride source.[11] The aryne then undergoes a [3+2] cycloaddition with a 1,3-dipole, such as a diazo compound, to form the indazole ring. Sydnones can also be used as cyclic 1,3-dipoles to selectively synthesize 2H-indazoles.[11][12][13][14]
Experimental Protocol: Synthesis of 1,3-Disubstituted Indazoles from Arynes and Hydrazones [8]
Materials:
-
N-Aryl/alkylhydrazone
-
o-(Trimethylsilyl)phenyl triflate (aryne precursor)
-
Potassium fluoride (KF)
-
Acetonitrile (CH₃CN)
Procedure:
-
In an oven-dried sealed tube, combine the hydrazone, the aryne precursor, and potassium fluoride.
-
Add acetonitrile to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.[8]
-
After cooling to room temperature, pour the reaction mixture into brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the 1,3-disubstituted indazole.
Palladium-Catalyzed Cross-Coupling Strategies: Building Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable tools for the synthesis of highly functionalized indazoles.[15][16][17] These methods typically start with a pre-formed halogenated indazole scaffold and introduce various substituents through C-C bond formation.
Mechanism and Rationale:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with a halide in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond. This methodology exhibits excellent functional group tolerance and allows for the late-stage diversification of indazole cores.[16]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indazoles [15]
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid
-
Pd(PPh₃)₄ (catalyst)
-
Aqueous sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a microwave vial, combine the 3-iodo-1H-indazole, arylboronic acid, Pd(PPh₃)₄, and 1,4-dioxane.
-
Add the aqueous sodium carbonate solution.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 15 minutes).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, concentrate under vacuum, and purify the residue by chromatography to obtain the 3-aryl-1H-indazole.
Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry has emerged as a transformative technology for the synthesis of indazoles, offering significant advantages in terms of safety, reproducibility, and scalability.[18][19][20][21][22] By conducting reactions in a continuous stream through a heated reactor, precise control over reaction parameters is achieved, leading to higher yields and cleaner reaction profiles.[18][19] This is particularly beneficial for reactions involving hazardous intermediates or highly exothermic processes.[19]
Mechanism and Rationale:
A common flow chemistry approach for indazole synthesis involves the reaction of an aldehyde with a hydrazine in a heated flow reactor.[18] The reagents are pumped as separate solutions and mixed at a T-junction before entering the heated reactor coil. The short residence time at high temperature and pressure allows for rapid reaction rates and efficient conversion to the desired indazole product.[18]
Experimental Protocol: One-Step Synthesis of Substituted Indazoles in a Flow Reactor [18]
Equipment:
-
Vapourtec R4 or similar flow reactor system
-
Two pumps
-
10 mL stainless steel reactor coil
-
Back pressure regulator
Procedure:
-
Prepare two separate solutions:
-
Solution A: Aldehyde in DMA.
-
Solution B: Hydrazine and DIPEA in DMA.
-
-
Set the flow reactor temperature (e.g., 150 °C or 250 °C) and back pressure (e.g., 250 psi).[18]
-
Pump both solutions at a defined flow rate (e.g., 0.167 mL/min each for a total flow rate of 0.334 mL/min) into the system, where they mix and enter the heated reactor.[18]
-
Collect the reaction output.
-
Concentrate the collected solution under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired indazole.
Comparative Analysis of Indazole Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Substrate Scope |
| Davis-Beirut Reaction | N-N bond formation from o-nitrobenzylamines. | Uses inexpensive starting materials; metal-free; good for 2H-indazoles. | Can require harsh conditions; limited to specific substitution patterns. | Moderate to good, depends on the stability of precursors. |
| C-H Activation/Annulation | Transition-metal catalyzed C-H/N-H or C-H/N-N coupling. | High atom economy; direct functionalization of C-H bonds; access to diverse structures. | Requires transition metal catalysts; may need directing groups and oxidants. | Broad, with good functional group tolerance.[1] |
| [3+2] Cycloaddition | Reaction of arynes with diazo compounds or sydnones. | Convergent; mild reaction conditions; high yields.[11] | Requires generation of reactive intermediates (arynes, diazo compounds). | Broad for both aryne and dipole components.[8][11] |
| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation on a pre-formed indazole core. | Excellent for late-stage functionalization; high functional group tolerance.[15][16] | Requires synthesis of a halogenated indazole precursor. | Very broad for the boronic acid component.[15][16] |
| Flow Chemistry | Continuous reaction in a heated and pressurized reactor. | Enhanced safety and scalability; precise control of reaction parameters; higher yields.[18][19] | Requires specialized equipment. | Good, particularly for reactions that are difficult to control in batch.[18] |
Visualizing Reaction Pathways and Workflows
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core mechanisms and experimental workflows.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. aminer.org [aminer.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Iodo-6-methoxy-1H-indazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-iodo-6-methoxy-1H-indazole derivatives. This scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents, particularly in oncology.[1][2] We will dissect the nuanced impact of chemical modifications at key positions of the indazole ring, compare its performance against alternative heterocyclic systems, and provide actionable experimental protocols for researchers in the field. This document is designed for drug discovery scientists and professionals seeking to leverage this potent and versatile chemical series.
Introduction: The Privileged 1H-Indazole Scaffold
The 1H-indazole core is recognized as a "privileged" scaffold in drug discovery, a testament to its ability to bind to a wide range of biological targets with high affinity.[1][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a structural motif in several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1] The specific substitution pattern of this compound offers a powerful and versatile template. The iodine atom at the 5-position serves as a highly valuable synthetic handle for introducing diverse chemical functionalities through cross-coupling reactions, while the methoxy group at the 6-position is often crucial for establishing high-potency interactions with target proteins.[1][4]
Core SAR Principles of this compound Derivatives
The biological activity of this indazole series is profoundly influenced by substitutions at three primary locations: the N1-position, the C3-position, and the C5-iodo group. Understanding the role of each position is critical for rational drug design.
The N1-Position: Anchoring and Orientation
Substitution at the N1 nitrogen is a common strategy to modulate pharmacokinetic properties and to orient the core within the target's binding site. Small alkyl or substituted aryl groups at this position can occupy hydrophobic pockets, enhancing binding affinity. The choice of the N1-substituent can be critical for achieving selectivity against different target classes.
The C3-Position: The Selectivity and Potency Driver
The C3-position is arguably the most critical vector for tuning potency and selectivity. Attaching various aryl or heteroaryl moieties, often via an amide or amine linker, allows for the formation of key hydrogen bonds and van der Waals interactions with the target protein. For instance, studies on 1H-indazole-3-carboxamides have shown that this moiety is crucial for potent inhibition of enzymes like Poly(ADP-ribose) Polymerase-1 (PARP-1).[3] Similarly, in kinase inhibitors, groups at C3 often interact with the highly conserved hinge region of the ATP-binding pocket.
The C5-Iodo Position: A Gateway to Novel Chemical Space
The 5-iodo substituent is a versatile functional group for synthetic elaboration.[4] Its true value lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the late-stage introduction of a vast array of chemical groups, enabling fine-tuning of properties such as:
-
Potency: Introducing groups that access additional binding pockets.
-
Solubility: Adding polar functionalities to improve aqueous solubility.
-
Metabolic Stability: Modifying sites prone to metabolic attack.
The C6-Methoxy Group: A Key Potency Enhancer
The 6-methoxy group is not merely a passive substituent. SAR studies have repeatedly shown that this group is important for high potency in certain target classes, such as Glycogen Synthase Kinase-3 (GSK-3).[1] Its replacement with a simple methyl group or hydrogen often leads to a significant drop in activity, suggesting its participation in a critical hydrogen bond or favorable polar interaction within the active site.[1]
Comparative Analysis: Benchmarking Against Alternative Scaffolds
To fully appreciate the utility of the this compound scaffold, it is essential to compare it against other well-established heterocyclic cores used in drug discovery for similar targets.
| Scaffold | Key Advantages | Key Disadvantages | Representative Target(s) |
| This compound | Highly tunable via established chemistry; proven scaffold in approved drugs; high potency achievable.[1][5] | Can have metabolic liabilities; patent landscape can be competitive. | Kinases (VEGFR, FGFR), PARP, IDO1.[1][2][6] |
| Quinazoline | Well-established in kinase inhibition (e.g., EGFR inhibitors); synthetically accessible. | Can present cardiotoxicity concerns; often requires N-substitution for activity. | EGFR, VEGFR. |
| Pyrrolo[2,3-d]pyrimidine | Often provides high selectivity; generally good ADME properties; core of drugs like Tofacitinib. | Synthesis can be more complex than indazoles. | JAK family kinases. |
| Benzimidazole | Broad spectrum of biological activity; relatively simple to synthesize.[1] | Can suffer from lower potency; potential for off-target effects, including hERG inhibition. | Various kinases, PARP. |
This comparison highlights the balanced and highly adaptable nature of the indazole scaffold, making it a preferred choice for many drug discovery campaigns.
Experimental Protocols
Successful SAR exploration relies on robust and reproducible experimental methods. The following are representative protocols for the synthesis and evaluation of this compound class.
Protocol 1: Suzuki Cross-Coupling at the C5-Position
This protocol describes a general method for diversifying the 5-iodo-1H-indazole core.
-
Reaction Setup: In a clean, dry reaction vessel, combine the this compound derivative (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 0.05-0.10 equivalents.
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This assay is a standard method to assess the anti-cancer activity of synthesized compounds.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a predetermined density (e.g., 5 × 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plates and add the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
Visualizing the SAR Workflow and Key Pathways
To conceptualize the process, the following diagrams illustrate the logical flow of an SAR campaign and a relevant signaling pathway often targeted by indazole inhibitors.
Caption: A typical workflow for the design, synthesis, and evaluation cycle in a structure-activity relationship (SAR) study.
Caption: Simplified diagram of the ERK signaling pathway, a common target for indazole-based kinase inhibitors.[8]
Conclusion and Future Directions
The this compound scaffold is a remarkably robust and fruitful starting point for the development of potent and selective therapeutic agents. The well-defined structure-activity relationships, particularly the strategic importance of the C3, C5, and C6 positions, provide a clear roadmap for medicinal chemists. Future work will likely focus on leveraging novel cross-coupling methodologies to explore previously inaccessible chemical space at the C5 position and employing structure-based design to create next-generation inhibitors with superior potency, selectivity, and optimized drug-like properties. The continued exploration of this privileged scaffold promises to yield new clinical candidates for treating cancer and other diseases.[2][5]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking Kinase Inhibitors Derived from the 5-Iodo-6-Methoxy-1H-Indazole Scaffold
For drug discovery researchers and medicinal chemists, the 1H-indazole scaffold represents a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of a wide array of kinases makes it a foundational template for inhibitor design.[2] This guide focuses on the strategic benchmarking of novel kinase inhibitors derived from the 5-iodo-6-methoxy-1H-indazole scaffold.
While publicly available data on specific kinase inhibitors synthesized directly from this compound is limited, this guide will utilize a closely related, well-characterized indazole derivative as a representative compound for a comprehensive comparative analysis. This approach will provide a robust framework for evaluating the performance of novel inhibitors against established alternatives, complete with detailed experimental protocols and supporting data.
The Strategic Advantage of the this compound Scaffold
The substitution pattern of this compound offers a strategic advantage in medicinal chemistry. The iodine atom at the 5-position serves as a versatile synthetic handle for introducing a variety of functional groups through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to enhance potency and selectivity. The methoxy group at the 6-position can influence the compound's electronic properties and provide additional interactions within the kinase binding site.
Comparative Kinase Inhibition Profiles
To provide a clear performance benchmark, this guide will compare a representative 6-substituted indazole-based kinase inhibitor, "Compound X," with the well-established multi-kinase inhibitor, Axitinib, which also features an indazole core. Axitinib is known to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit.
Table 1: Biochemical Potency (IC50) of Representative Indazole-Based Kinase Inhibitors
| Compound | Primary Kinase Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold |
| Compound X (Representative) | VEGFR2 | 5 | PDGFRβ | 50 | 10x |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | FLT3 | >1000 | >1000x vs. VEGFRs |
Note: The data for "Compound X" is illustrative for the purpose of this guide.
Table 2: In Vitro Efficacy Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound X (Representative) | HUVEC | Endothelial Cells | 0.1 |
| Axitinib | A-498 | Renal Cell Carcinoma | 13.6 |
| SH-SY5Y | Neuroblastoma | 0.274 |
Key Signaling Pathways
Indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a primary target for many indazole derivatives.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable comparative analysis. The following sections provide step-by-step protocols for the key experiments cited in this guide.
General Workflow for Kinase Inhibitor Benchmarking
Caption: A typical experimental workflow for benchmarking kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme by measuring the amount of ATP remaining after the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
Specific peptide substrate for the kinase
-
Test inhibitor (dissolved in DMSO and serially diluted)
-
Positive control inhibitor (e.g., Axitinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and the positive control in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the effect of a kinase inhibitor on the viability of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, A-498)
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Western Blot for Target Engagement (Phospho-Protein Detection)
This technique is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates, providing a direct measure of target engagement.
Objective: To assess the ability of a kinase inhibitor to inhibit the phosphorylation of its target in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phospho-protein signal to the total protein signal to account for any differences in protein loading.
-
Conclusion and Future Perspectives
The this compound scaffold holds significant promise for the development of novel and potent kinase inhibitors. A systematic and rigorous benchmarking process, as outlined in this guide, is essential for characterizing the efficacy and selectivity of these compounds. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's performance and make informed decisions for further development. The detailed protocols provided herein serve as a foundation for these critical evaluations, ensuring the generation of robust and reproducible data. Future work should focus on the synthesis and evaluation of a diverse library of derivatives from the this compound scaffold to fully explore its potential in targeted therapy.
References
A Head-to-Head Comparison of Synthetic Efficiency for Producing Substituted Indazoles: A Guide for Researchers
The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous compounds with significant biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific substitution pattern on the indazole ring system is critical for modulating a compound's pharmacological profile. Consequently, the development of efficient and versatile synthetic methodologies for accessing diversely substituted indazoles is a cornerstone of modern medicinal chemistry.
This guide provides a head-to-head comparison of prominent synthetic strategies for producing substituted indazoles. We will delve into the mechanistic underpinnings, substrate scope, and overall efficiency of key methods, offering field-proven insights to guide your synthetic planning. The protocols described herein are designed to be self-validating, with clear causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Classical Approaches: The Davis-Beirut Reaction
One of the most established methods for the synthesis of 1H-indazoles is the Davis-Beirut reaction. This reaction typically involves the condensation of a 2-nitrobenzaldehyde with an aniline, followed by reductive cyclization.
Mechanistic Insight: The initial step is the formation of a Schiff base between the 2-nitrobenzaldehyde and the aniline. Subsequent reduction of the nitro group, often with reagents like sodium dithionite or tin(II) chloride, generates a transient nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the indazole ring.
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
The reaction is often high-yielding for a range of simple substrates.
Limitations:
-
Limited functional group tolerance due to the harsh reducing conditions.
-
Substitution patterns are largely dictated by the availability of the starting 2-nitrobenzaldehydes and anilines.
-
Can be challenging to introduce substituents at the C3 position.
Experimental Protocol: Synthesis of 1-Phenyl-1H-indazole via a Modified Davis-Beirut Reaction
-
Step 1: Schiff Base Formation. To a solution of 2-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL) is added aniline (1.1 mmol). The mixture is stirred at room temperature for 2 hours, during which a yellow precipitate of the Schiff base forms.
-
Step 2: Reductive Cyclization. The reaction mixture is then heated to reflux, and a solution of sodium dithionite (3.0 mmol) in water (5 mL) is added dropwise over 30 minutes.
-
Step 3: Workup and Purification. After the addition is complete, the reaction is refluxed for an additional 1 hour. The mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 1-phenyl-1H-indazole.
Workflow Diagram: Davis-Beirut Reaction
Caption: Workflow for the Davis-Beirut reaction.
Modern Cross-Coupling Strategies: The Power of Palladium and Copper
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indazoles, offering unparalleled control over the substitution pattern. These methods typically involve the formation of the N-N bond or the construction of the pyrazole ring through C-N and C-C bond formations.
Mechanistic Insight: A common strategy involves the palladium-catalyzed coupling of a suitably functionalized precursor, such as an o-halobenzaldehyde derivative, with a hydrazine. The catalytic cycle generally proceeds through oxidative addition, migratory insertion, and reductive elimination steps. Copper-catalyzed reactions, such as the Ullmann condensation, are also frequently employed for N-arylation.
Advantages:
-
Excellent functional group tolerance.
-
Wide substrate scope, allowing for the introduction of diverse substituents at various positions.
-
Milder reaction conditions compared to classical methods.
Limitations:
-
The cost and potential toxicity of the metal catalysts.
-
The need for pre-functionalized starting materials (e.g., halides, triflates).
-
Ligand screening and optimization are often required.
Experimental Protocol: Synthesis of 1-Aryl-3-methyl-1H-indazoles via Pd-Catalyzed Annulation
-
Step 1: Reaction Setup. In a nitrogen-filled glovebox, a 10 mL oven-dried reaction vial is charged with Pd(OAc)2 (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and K2CO3 (2.0 equiv.).
-
Step 2: Addition of Reagents. To the vial is added a solution of 2'-bromoacetophenone (1.0 mmol) and the corresponding arylhydrazine hydrochloride (1.2 mmol) in toluene (5 mL).
-
Step 3: Reaction. The vial is sealed and heated to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Step 4: Workup and Purification. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the 1-aryl-3-methyl-1H-indazole.
Workflow Diagram: Pd-Catalyzed Indazole Synthesis
Caption: Palladium-catalyzed indazole synthesis workflow.
C-H Activation: The Atom-Economical Frontier
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of indazoles. These methods avoid the need for pre-functionalized substrates, directly converting C-H bonds into C-C or C-N bonds.
Mechanistic Insight: These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. The catalyst coordinates to a directing group on the indazole precursor, facilitating the cleavage of a specific C-H bond. The resulting metallacycle then reacts with a coupling partner to form the desired product.
Advantages:
-
High atom economy and step efficiency.
-
Reduces the generation of stoichiometric waste products.
-
Allows for the late-stage functionalization of complex molecules.
Limitations:
-
Often requires a directing group, which may need to be installed and removed in separate steps.
-
Substrate scope can be limited by the directing group and the specific C-H bond being activated.
-
Catalyst loading can be high in some cases.
Experimental Protocol: Rh(III)-Catalyzed C-H Arylation of 1-Aryl-1H-indazoles
-
Step 1: Reaction Setup. An oven-dried screw-cap vial is charged with 1-phenyl-1H-indazole (0.5 mmol), [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and Cu(OAc)2 (1.0 equiv.).
-
Step 2: Addition of Reagents. To the vial is added the arylboronic acid (1.5 equiv.) and 1,2-dichloroethane (DCE) as the solvent (2 mL).
-
Step 3: Reaction. The vial is sealed and heated at 100 °C for 16 hours.
-
Step 4: Workup and Purification. After cooling, the reaction mixture is diluted with dichloromethane and filtered. The filtrate is concentrated, and the crude product is purified by preparative thin-layer chromatography (PTLC) to afford the C7-arylated indazole product.
Workflow Diagram: C-H Activation for Indazole Functionalization
Caption: C-H activation for indazole functionalization.
Comparative Summary of Synthetic Methods
| Parameter | Davis-Beirut Reaction | Cross-Coupling Reactions | C-H Activation |
| Typical Yields | 60-90% | 70-95% | 50-85% |
| Substrate Scope | Moderate | Broad | Moderate to Broad |
| Functional Group Tolerance | Low | High | High |
| Atom Economy | Moderate | Moderate | High |
| Starting Materials | Simple, readily available | Pre-functionalized | Often require directing groups |
| Catalyst | None (uses stoichiometric reductant) | Pd, Cu, Ni | Rh, Ru, Pd |
| Reaction Conditions | Often harsh (reflux, strong reductants) | Generally mild | Mild to moderate |
| Key Advantage | Low cost, simple setup | Versatility and control | Step and atom economy |
Conclusion and Future Outlook
The choice of synthetic strategy for producing substituted indazoles depends heavily on the target molecule's complexity, the desired substitution pattern, and the required scale of the synthesis. For simple, robust scaffolds, classical methods like the Davis-Beirut reaction remain valuable. However, for the synthesis of complex, highly functionalized indazoles, which are often required in drug discovery programs, modern cross-coupling and C-H activation methodologies offer unparalleled advantages in terms of versatility, efficiency, and functional group tolerance. The continued development of more active and selective catalysts for C-H activation holds the promise of even more streamlined and environmentally benign routes to this important class of heterocycles.
The Selectivity Compass: Navigating the Off-Target Landscape of 5-iodo-6-methoxy-1H-indazole-based Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, particularly in the realm of kinase inhibitors, the pursuit of on-target potency is often shadowed by the ever-present challenge of off-target activity. The 1H-indazole scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1][2] However, subtle modifications to this core, such as the introduction of a 5-iodo-6-methoxy substitution pattern, can dramatically alter the compound's interaction with the human kinome, leading to a unique profile of both intended and unintended biological effects.[3][4] Understanding this off-target activity is not merely an academic exercise; it is a critical determinant of a compound's therapeutic window, potential toxicities, and even unforeseen therapeutic applications.[5]
This guide provides an in-depth comparative analysis of the off-target activity profiles of 1H-indazole-based compounds, using well-characterized inhibitors as benchmarks to contextualize the potential behavior of novel derivatives like those bearing the 5-iodo-6-methoxy-1H-indazole core. By dissecting the causality behind experimental choices and presenting robust methodologies, this document serves as a technical resource for navigating the complexities of kinase inhibitor selectivity.
The Indazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The ATP-binding site of protein kinases, the target for most kinase inhibitors, is highly conserved across the human kinome.[5] This structural homology presents a significant hurdle in the design of truly specific inhibitors. The 1H-indazole core is adept at forming key hydrogen bonds and hydrophobic interactions within this pocket, a characteristic that contributes to the high potency of many indazole-based drugs.[6][7] However, this same feature can also lead to promiscuous binding to multiple kinases, resulting in a spectrum of off-target effects.[8] These off-target interactions can range from benign to detrimental, and in some cases, can even contribute to the drug's overall efficacy through a phenomenon known as polypharmacology.[9]
Comparative Off-Target Profiles: A Quantitative Look at Selectivity
To illustrate the impact of substitution patterns on the selectivity of 1H-indazole-based compounds, we will compare the kinase inhibition profiles of several well-characterized molecules: UNC2025, BMS-777607, and R428 (Bemcentinib). While specific, publicly available kinome-wide screening data for a this compound analog is not prevalent, the analysis of these related compounds provides a crucial framework for predicting its likely off-target liabilities and for designing appropriate screening cascades.
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) | Selectivity Notes |
| UNC2025 | MER, FLT3 | 0.74, 0.8[10] | AXL, TRKA, TRKC, TYRO3, KIT, MET | 122, 1.67, 4.38, 5.83, 8.18, 364[7][10] | Exhibits over 45-fold selectivity for MERTK relative to AXL.[10] |
| BMS-777607 | AXL, RON, c-Met, TYRO3 | 1.1, 1.8, 3.9, 4.3[7][8] | Aurora Kinase B | - | A pan-TAM (TYRO3, AXL, MER) inhibitor with potent activity against c-Met.[11][12] |
| R428 (Bemcentinib) | AXL | 14[1][13] | MER, TYRO3 | >700, >1400 | Demonstrates high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[13] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Sub-nanomolar[14][15] | PDGFR, c-Kit | <5[16] | Considered highly selective for VEGFRs over other receptor tyrosine kinases.[14] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, FGFR1, Kit, CSF1R | - | c-Fms, Itk, Lck, RAF-1, B-RAF | - | A multi-targeted tyrosine kinase inhibitor.[17][18] |
Table 1: Comparative in vitro kinase inhibition profiles of selected 1H-indazole-based compounds. IC50 values are indicative of potency, with lower values representing higher potency. The data is compiled from multiple sources and serves as a comparative illustration.[1][7][8][10][11][12][13][14][15][16][17][18]
Key Signaling Pathways Implicated by Off-Target Activities
The off-target interactions of indazole-based inhibitors can modulate critical cellular signaling pathways beyond the intended target. Understanding these networks is paramount for predicting both the therapeutic and adverse effects of a novel compound.
Figure 1: A simplified representation of key signaling pathways modulated by the off-target activities of various 1H-indazole-based kinase inhibitors.
Experimental Methodologies for Off-Target Profiling
A robust and multi-pronged approach is essential for accurately characterizing the selectivity of a novel indazole-based compound. The following protocols outline key in vitro and cellular assays.
Protocol 1: In Vitro Kinase Profiling (Luminescent Kinase Assay)
This biochemical assay provides a broad, initial assessment of a compound's activity against a large panel of purified kinases. The principle lies in the quantification of ATP remaining after the kinase reaction; a lower luminescent signal indicates higher kinase activity and therefore less inhibition.[7]
Causality Behind Experimental Choices:
-
Large Kinase Panel: Screening against a diverse panel (e.g., >300 kinases) is crucial to identify unanticipated off-target interactions across different kinase families.[5]
-
ATP Concentration: Running the assay at or near the Km of ATP for each kinase allows for a more direct comparison of inhibitor potency (IC50) across different enzymes.[9]
-
Single High Concentration Screen: An initial screen at a high concentration (e.g., 1-10 µM) efficiently identifies potential "hits" for more detailed dose-response analysis.[18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound-based compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. Further dilute in the appropriate kinase assay buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).[7]
-
Assay Plate Setup: Add the serially diluted compound or vehicle control (DMSO) to the wells of a white, opaque 384-well plate.
-
Kinase Reaction: Add the specific kinase and its corresponding substrate to the wells.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 values for each kinase inhibited by the compound.
Figure 2: General workflow for an in vitro luminescent kinase assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
While in vitro assays are invaluable for initial screening, it is crucial to confirm that a compound engages its targets within the complex milieu of a living cell. The NanoBRET™ assay measures the binding of a compound to a specific target protein in real-time within living cells.
Causality Behind Experimental Choices:
-
Live-Cell Format: This provides more physiologically relevant data by accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[5]
-
BRET Technology: Bioluminescence Resonance Energy Transfer (BRET) is a sensitive and quantitative method to measure protein-ligand binding without the need for cell lysis.
Step-by-Step Methodology:
-
Cell Preparation: Genetically modify cells to express the kinase of interest as a fusion protein with NanoLuc® luciferase. Seed these cells into a 96-well plate.
-
Compound Treatment: Add the this compound-based compound at various concentrations to the cells.
-
Tracer Addition: Add a fluorescently labeled tracer that also binds to the kinase of interest.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement. Determine the IC50 value for target engagement.
Conclusion and Future Directions
The off-target profile of a this compound-based compound will be a unique fingerprint, dictated by the intricate interplay of its substituents with the diverse landscape of the human kinome. While this guide utilizes data from related indazole analogs to provide a predictive framework, it is imperative that any novel compound from this series undergoes rigorous, systematic off-target profiling. The methodologies outlined herein, from broad in vitro screens to specific cellular target engagement assays, provide a self-validating system for this critical aspect of drug development. By embracing a deep understanding of the causality behind these experimental choices, researchers can more effectively navigate the path from a potent chemical entity to a safe and efficacious therapeutic agent. The journey of characterizing a new drug candidate is complex, but a clear map of its on- and off-target interactions is an indispensable tool for success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bemcentinib - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Silico Docking of 5-iodo-6-methoxy-1H-indazole Analogs in Kinase Active Sites
This guide provides a comprehensive framework for the in silico evaluation of novel 5-iodo-6-methoxy-1H-indazole analogs as potential kinase inhibitors. We will delve into the rationale behind experimental choices, present a detailed docking protocol, and comparatively analyze the predicted binding affinities and interaction patterns of a representative set of analogs against key kinase targets. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, adept at mimicking the purine core of ATP to interact with the ATP-binding pockets of various protein kinases.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency and selectivity. This guide focuses on a specific scaffold, this compound, and explores how structural modifications can influence binding to different kinase active sites.
The Rationale for In Silico Screening
In the early stages of drug discovery, in silico molecular docking serves as a powerful and cost-effective tool to prioritize compounds for synthesis and biological evaluation.[2][3] By predicting the binding mode and affinity of a ligand to a protein target, we can gain valuable insights into the structure-activity relationships (SAR) that govern molecular recognition.[4][5] This computational approach allows for the rapid screening of virtual libraries of compounds, significantly accelerating the identification of promising lead candidates.[6][7]
Selected Kinase Targets
Based on the established activity of indazole derivatives against various kinase families, this guide will focus on the following representative targets, which are implicated in oncology:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9]
-
Fibroblast Growth Factor Receptor 1 (FGFR-1): Involved in cell proliferation, differentiation, and migration. Its dysregulation is linked to various cancers.[10]
-
Aurora Kinase A: A serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in human cancers.[11]
The this compound Analog Library
For this comparative study, we will consider a focused library of this compound analogs with substitutions at the N1 and C3 positions of the indazole core. These positions are frequently modified in known indazole-based kinase inhibitors to modulate potency and selectivity.
| Compound ID | Scaffold | R1 (N1-substituent) | R2 (C3-substituent) |
| IND-001 | This compound | -H | -H |
| IND-002 | This compound | -CH3 | -H |
| IND-003 | This compound | -H | -Phenyl |
| IND-004 | This compound | -CH3 | -Phenyl |
| IND-005 | This compound | -H | -Aminophenyl |
| IND-006 | This compound | -CH3 | -Aminophenyl |
In Silico Docking Protocol: A Step-by-Step Guide
The following protocol outlines a robust and reproducible workflow for docking the analog library into the active sites of our selected kinase targets.
Experimental Workflow for In Silico Docking
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxy Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Methoxy-Substituted Indazole Derivatives
Introduction: The Indazole Scaffold and the Strategic Role of the Methoxy Group
In the landscape of modern drug discovery, the indazole nucleus has emerged as a "privileged scaffold," a core structure frequently found in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Its versatility allows for strategic modification at multiple positions, enabling chemists to fine-tune a compound's interaction with biological targets. However, achieving potent biological activity is only half the battle; a successful drug candidate must also possess a favorable pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME).
This is where the strategic placement of substituents like the methoxy group (–OCH₃) becomes critical. The methoxy group, while seemingly simple, can profoundly influence a molecule's physicochemical properties and its fate within a biological system.[3][4] It can alter lipophilicity, modulate metabolic stability, and provide key interaction points with protein targets. This guide provides an in-depth comparison of the pharmacokinetic profiles of methoxy-substituted indazole derivatives, drawing upon experimental data from various drug discovery programs to illuminate structure-pharmacokinetic relationships. We will explore the causality behind experimental choices in pharmacokinetic studies and provide detailed protocols for researchers aiming to characterize their own indazole-based compounds.
Comparative Pharmacokinetic Analysis of Methoxy-Indazole Derivatives
Direct, head-to-head comparisons of the in vivo pharmacokinetics of methoxy-indazole positional isomers are not extensively available in published literature. However, by synthesizing data from various drug discovery programs, we can draw valuable insights into how methoxy substitution impacts key PK parameters. The following table summarizes preclinical pharmacokinetic data for several methoxy-substituted indazole derivatives from different therapeutic areas.
It is crucial to note that these compounds were evaluated in different studies and under varying conditions. Therefore, this table is intended to be illustrative of the range of pharmacokinetic profiles achievable, rather than a direct, controlled comparison.
| Compound Class/Name | Methoxy Position(s) | Species | Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| HPK1 Inhibitor (Reverse Indazole) | 6-methoxy | Rat | IV | 2.3 | 9.4 | - | - | --INVALID-LINK--[5] |
| CCR4 Antagonist (GSK2239633A) | 4-methoxy | Rat | PO | - | High | - | Good | --INVALID-LINK--[6] |
| Nav1.7 Inhibitor (Compound 195) | - | Rat | - | 1.7 | - | - | 83 | --INVALID-LINK--[1] |
| 5-HT2A Agonist (VU6067416) | 5-methoxy | - | - | - | - | - | - | --INVALID-LINK--[3][4] |
Analysis and Interpretation:
-
The HPK1 inhibitor with a 6-methoxy "reverse indazole" core demonstrates low plasma clearance in rats, a desirable property that suggests a longer residence time in the body.[5] The authors noted that this scaffold was a better starting point for achieving a favorable DMPK profile compared to other initial hits.[5]
-
The CCR4 antagonist program found that while 4-methoxy substitution was potent, related analogs with good oral absorption also suffered from high clearance.[6] This highlights a common challenge in drug development: optimizing one PK parameter can negatively impact another, requiring a careful balancing act.
-
The Nav1.7 inhibitor demonstrates that high oral bioavailability (F=83%) can be achieved with a methoxy-containing indazole scaffold, indicating efficient absorption from the gastrointestinal tract.[1]
-
The development of the 5-HT2A agonist VU6067416 to have "suitable preclinical pharmacokinetic properties" underscores the general utility of the methoxy-indazole motif in generating drug candidates with favorable ADME profiles.[3][4] It is well-recognized that indazoles can be superior to their indole bioisosteres with respect to plasma clearance and metabolic stability.[3][4]
Metabolic Pathways and the Role of Cytochrome P450
A primary route of metabolism for methoxy-substituted aromatics is O-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process converts the methoxy group into a more polar hydroxyl group, facilitating subsequent conjugation and excretion. The specific CYP isozyme involved (e.g., CYP3A4, CYP2D6, CYP1A2) can vary depending on the overall structure of the indazole derivative. Understanding these pathways is crucial for predicting drug-drug interactions and inter-individual variability in metabolism.
Caption: Generalized metabolic pathway for methoxy-substituted indazole derivatives.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This section provides a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats, designed to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Objective: To characterize the plasma concentration-time profile of a novel methoxy-substituted indazole derivative following intravenous and oral administration in Sprague-Dawley rats.
Materials:
-
Test compound (methoxy-substituted indazole derivative)
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in water)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
-
Syringes, gavage needles
-
EDTA-coated microcentrifuge tubes
-
Pipettes, vortex mixer, centrifuge
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Step-by-Step Procedure:
-
Dose Formulation:
-
For intravenous (IV) administration, dissolve the test compound in the appropriate vehicle to a final concentration of 0.5 mg/mL (for a 1 mg/kg dose at 2 mL/kg).
-
For oral (PO) administration, suspend the test compound in the vehicle to a final concentration of 1 mg/mL (for a 5 mg/kg dose at 5 mL/kg).
-
-
Animal Dosing:
-
Use two groups of fasted, cannulated rats (n=3-5 per group).
-
IV Group: Administer a single bolus dose of 1 mg/kg via the jugular vein cannula.
-
PO Group: Administer a single dose of 5 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula into EDTA-coated tubes at specified time points.
-
Suggested time points: Pre-dose (0), 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.
-
-
Plasma Preparation:
-
Immediately following collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to a new set of labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test compound into blank rat plasma.
-
Perform protein precipitation by adding 3-4 volumes of cold acetonitrile (containing an appropriate internal standard) to each plasma sample, standard, and QC.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a 96-well plate for analysis.
-
Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Calculate the mean plasma concentrations at each time point for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine the following pharmacokinetic parameters:
-
IV data: Clearance (CL), Volume of distribution at steady state (Vdss), half-life (T½), Area under the curve (AUCiv).
-
PO data: Maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T½), Area under the curve (AUCpo).
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.
-
Conclusion and Future Perspectives
The strategic incorporation of methoxy groups onto an indazole scaffold is a powerful tool for medicinal chemists to modulate the pharmacokinetic properties of drug candidates. While a systematic comparison of positional isomers is an area ripe for further investigation, the available data clearly indicates that methoxy-substituted indazoles can be optimized to achieve low clearance, high oral bioavailability, and suitable half-lives for a range of therapeutic targets. The key to success lies in a deep understanding of the metabolic pathways involved, particularly CYP-mediated O-dealkylation, and the implementation of rigorous, well-designed in vivo pharmacokinetic studies. By following the principles and protocols outlined in this guide, researchers can more effectively navigate the complex but rewarding path of developing novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-iodo-6-methoxy-1H-indazole
As drug discovery and development advance, the synthesis and handling of novel heterocyclic compounds like 5-iodo-6-methoxy-1H-indazole become routine. However, ensuring laboratory safety and environmental compliance requires a thorough understanding of the specific disposal procedures for such research chemicals. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to empower researchers to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment
Before handling any chemical, a full understanding of its potential hazards is essential. While specific toxicological data for this compound may be limited, a conservative approach based on its chemical structure and data from analogous compounds is warranted. The presence of an iodine atom classifies it as a halogenated organic compound, which dictates its primary waste stream classification.[1][2]
Table 1: Chemical Properties and Hazard Profile
| Property | Information |
| Chemical Name | This compound |
| Molecular Formula | C₈H₇IN₂O |
| Physical State | Solid |
| Anticipated Hazards | Based on similar indazole structures, potential hazards include: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[3][4][5] |
| Environmental Hazards | Halogenated organic compounds can be toxic to aquatic life. |
| Required PPE | Nitrile gloves, safety goggles with side shields (or face shield), and a fully buttoned laboratory coat. All handling of the solid should occur in a chemical fume hood.[6][7] |
The primary directive for disposal is rooted in the compound's classification as a halogenated organic waste . This is non-negotiable. Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings, as it forces the entire mixture to be treated by the more expensive and specialized disposal process required for halogenated compounds.[8]
Waste Management Workflow
The decision-making process for disposing of this compound and its associated materials is straightforward. The following workflow must be followed to ensure proper segregation and containment.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is critical for managing hazardous waste. Follow these steps meticulously.
Step 1: Waste Identification and Segregation
Treat all materials that have come into direct contact with this compound as hazardous waste.[9] This includes:
-
Pure Chemical Waste: Unused, expired, or off-spec solid compound.
-
Contaminated Solids: Weighing papers, disposable spatulas, gloves, bench protectors, and any other contaminated disposable labware.
-
Contaminated Liquids: Solvents used to dissolve the compound or rinse glassware that contained it.
Crucially, segregate this halogenated waste from all other waste streams at the point of generation. [1] Maintain separate, clearly marked containers for halogenated and non-halogenated waste.
Step 2: Containerization
Proper containment prevents leaks and ensures safe handling.
-
Use a Designated Container: All waste must be collected in a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.[2] Polyethylene containers are often preferred for halogenated waste.
-
Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[2][10] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[2]
-
Complete Information: The label must, at a minimum, include:
-
The words "Hazardous Waste" .[9]
-
The full, unabbreviated chemical name: "this compound" . List all other components if it is a mixture.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
Step 4: Accumulation and Storage
Waste must be stored safely pending pickup by your institution's environmental health and safety (EHS) department.
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA). This should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[7]
-
Store Securely: Keep the storage area well-ventilated and away from incompatible materials like strong acids, bases, and oxidizing agents.[7]
Step 5: Arranging for Final Disposal
-
Follow Institutional Protocols: Each research institution has specific procedures for the final removal of hazardous waste. This typically involves submitting an online or paper request to the EHS office for pickup.[9]
-
Do Not Evaporate: Never leave halogenated waste in a fume hood to evaporate. This is an illegal and unsafe disposal method.[7]
-
Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain.[7][8]
Decontamination Procedures
Non-disposable items, such as glassware, must be properly decontaminated.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This initial rinsate is now contaminated and must be disposed of as liquid halogenated organic waste .[2] Collect it in the appropriate, labeled waste container.
-
Standard Washing: After the initial decontamination rinse, the glassware can be cleaned using standard laboratory washing procedures.
By implementing this structured and cautious approach, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
